molecular formula C13H24N2O2 B8071777 tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

Cat. No.: B8071777
M. Wt: 240.34 g/mol
InChI Key: BPYIYZOVEKWAIC-UHFFFAOYSA-N
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Description

Tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 1,8-diazaspiro[3.6]decane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-4-5-13(7-10-15)6-8-14-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYIYZOVEKWAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(CCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Properties, Synthetic Utility, and Bioisosteric Applications of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (CAS 1251020-63-9)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Spirocyclic Diamines in Drug Discovery

Historically, medicinal chemistry has relied heavily on flat, nitrogen-containing heterocycles such as piperazines, piperidines, and morpholines[1]. However, the modern drug discovery paradigm emphasizes the "Escape from Flatland" strategy, which correlates a higher fraction of sp3-hybridized carbons (


) with improved clinical success rates, enhanced solubility, and reduced off-target toxicity[2].

Spirocyclic diamines have emerged as premier bioisosteres, offering unique three-dimensional topologies, improved metabolic stability, and reduced liabilities such as hERG channel inhibition[3]. Among these advanced building blocks, tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (CAS 1251020-63-9) represents a highly versatile, orthogonally protected scaffold for synthesizing complex, conformationally restricted therapeutics[4].

Physicochemical Properties & Specifications

The fundamental properties of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate dictate its handling and synthetic application. The data below summarizes its core specifications[4][5].

PropertySpecification
Chemical Name tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate
CAS Number 1251020-63-9
Molecular Formula C13H24N2O2
Molecular Weight 240.35 g/mol
MDL Number MFCD14581215
Physical Form Oil
Purity ≥97%
Storage Conditions 2-8°C, keep in dark place, sealed in dry

Structural Significance & Bioisosterism

The 1,7-diazaspiro[3.6]decane core consists of a highly strained 4-membered azetidine ring spiro-fused to a 7-membered azepane ring. This architecture provides several strategic advantages in rational drug design:

  • Conformational Rigidity & Exit Vectors : The spiro carbon enforces a strict 90-degree twist between the two rings. This fundamentally alters the exit vectors of attached pharmacophores compared to the 180-degree or 120-degree vectors of flat piperazines, allowing ligands to access novel binding pockets[1].

  • Orthogonal Reactivity : The presence of the tert-butyloxycarbonyl (Boc) protecting group on the N7 position leaves the sterically hindered but highly nucleophilic N1 secondary amine available for immediate, selective functionalization[4].

  • Scaffold Hopping : Replacing a homopiperazine or piperazine with this spirocycle often decreases lipophilicity (logD) while increasing aqueous solubility, directly enhancing the "drug-likeness" of the candidate[1].

Comparative Advantages: Spirocycles vs. Traditional Scaffolds
ParameterTraditional Piperazine Scaffold1,7-diazaspiro[3.6]decane Scaffold
Fraction sp3 (

)
Low (0.0 - 0.2)High (1.0 for the core)
3D Topology Flat / Chair conformationTwisted (90° offset exit vectors)
Metabolic Stability Susceptible to oxidative metabolismHigh (steric shielding of C-H bonds)
hERG Liability Often High (basic amine exposure)Reduced (altered basicity and sterics)
Lipophilicity (logD) BaselineLowered (improved aqueous solubility)

Experimental Workflows & Protocols

As a self-validating system, the orthogonal protection of this diamine requires specific, causality-driven reaction conditions to ensure high yields and prevent unwanted side reactions.

Protocol A: N1-Selective Reductive Amination

Objective: Functionalize the free secondary amine in the azetidine ring. Causality: Reductive amination is prioritized over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) of the highly reactive azetidine nitrogen.

  • Imine Formation : In a flame-dried round-bottom flask, dissolve tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add glacial acetic acid (0.1 eq) to catalyze the formation of the iminium intermediate. Stir at 25°C for 2 hours.

  • Reduction : Introduce sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Causality: STAB is a mild, chemo-selective reducing agent that efficiently reduces the iminium ion without reducing the unreacted aldehyde, minimizing by-products.

  • Quench & Isolation : After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography (DCM/MeOH gradient).

Protocol B: Boc Deprotection and N7 Functionalization

Objective: Remove the N7-Boc group to enable subsequent amide coupling. Causality: Acidic cleavage of the Boc group must be carefully controlled. Using HCl in 1,4-dioxane is preferred over Trifluoroacetic acid (TFA) to isolate the intermediate as a stable hydrochloride salt, which prevents spontaneous degradation or dimerization of the free azepane amine.

  • Deprotection : Dissolve the N1-functionalized intermediate in a 4.0 M solution of HCl in 1,4-dioxane (10 eq). Stir at room temperature for 2 hours.

  • Monitoring : Verify complete deprotection via LC-MS. Monitor for the disappearance of the starting material mass and the appearance of the [M+H-100] mass peak (corresponding to the loss of the Boc group).

  • Workup : Concentrate the mixture under reduced pressure. Co-evaporate with anhydrous toluene (3x) to remove residual HCl, yielding the amine hydrochloride salt as a stable solid.

  • N7 Amide Coupling : Dissolve the crude salt in anhydrous DMF. Add the target carboxylic acid (1.2 eq), HATU (1.5 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA neutralizes the HCl salt and provides the basic environment necessary for coupling. HATU ensures rapid activation of the carboxylic acid, minimizing potential epimerization. Stir for 4 hours, then purify the final spirocyclic derivative via preparative HPLC.

Data Visualization: Scaffold Hopping Workflow

G A Traditional Flat Scaffolds (e.g., Piperazine) B Bioisosteric Scaffold Hopping (Increase Fsp3, Reduce hERG) A->B C tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (CAS: 1251020-63-9) B->C D Step 1: N1 Functionalization (SNAr, Reductive Amination) C->D E Step 2: Boc Deprotection (HCl in Dioxane) D->E F Step 3: N7 Functionalization (Amide Coupling, Alkylation) E->F G Optimized Drug Candidate (Improved PK/PD Profile) F->G

Figure 1: Workflow of bioisosteric scaffold hopping utilizing tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate.

Handling, Safety, and Storage

  • Storage : The compound must be stored refrigerated at 2-8°C to prevent thermal degradation of the Boc protecting group[5].

  • Environmental Sensitivity : It is sensitive to prolonged exposure to light and moisture; thus, it must be kept in a dark place and sealed in a dry environment[5].

  • Handling : As an amine-containing oil, it can absorb atmospheric carbon dioxide over time to form carbamate salts. It is highly recommended to purge the storage vessel with an inert gas (Argon or Nitrogen) after each use to maintain the ≥97% purity specification.

References

  • Source: sigmaaldrich.
  • Title: tert-Butyl 1,7-diazaspiro[3.
  • Source: researchgate.
  • Source: researchgate.
  • Source: nih.

Sources

Comprehensive Conformational Analysis of the Spiro[3.6]decane Ring System

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive conformational analysis of the spiro[3.6]decane ring system, designed for researchers in medicinal chemistry and structural biology.

Executive Summary

The spiro[3.6]decane system represents a unique intersection of high ring strain (cyclobutane) and high conformational entropy (cycloheptane). As drug discovery shifts away from planar aromatic scaffolds toward three-dimensional architectures ("escaping flatland"), spirocyclic systems have emerged as critical tools for improving solubility and metabolic stability.[1] This guide deconstructs the spiro[3.6]decane scaffold, analyzing the interplay between the rigid, puckered cyclobutane ring and the fluxional cycloheptane ring to predict the global energy minimum and accessible conformational space.

Part 1: Structural Fundamentals & Energetics[1]

To understand the spiro[3.6]decane system, one must first isolate the behavior of its constituent rings and then analyze the constraints introduced by the spiro-fusion.

The Cyclobutane Component (Ring A)

Unlike cyclopropane, cyclobutane is not planar. A planar geometry would result in perfect eclipsing of all eight hydrogen atoms (torsional strain) and significant angle strain (~90° vs 109.5°).

  • Puckered Conformation: To relieve torsional strain, the ring adopts a "butterfly" or puckered conformation.

  • Dihedral Angle: The ring bends out of planarity by approximately 25–35° .

  • Inversion Barrier: The barrier to invert the pucker (passing through the planar transition state) is low, approximately 1.4 kcal/mol [1].

  • Spiro Effect: In spiro[3.6]decane, the spiro-carbon (C4 of cyclobutane) is quaternary. This locks the substituents (the cycloheptane ring carbons) into a specific orientation relative to the pucker, effectively creating a "gem-disubstituted" cyclobutane motif.

The Cycloheptane Component (Ring B)

Cycloheptane is distinct from cyclohexane due to its lack of a single, rigid "chair" minimum.[1] It exists in a dynamic equilibrium of pseudorotation.

  • Global Minimum: The Twist-Chair (TC) is generally the lowest energy conformer.

  • Local Minima: The Chair (C) form is slightly higher in energy due to eclipsing interactions.

  • Pseudorotation: The energy barriers between TC and C forms are low (2–3 kcal/mol), allowing rapid interconversion at room temperature [2].

The Spiro Junction Constraint

The defining feature of spiro[3.6]decane is the single shared carbon atom (C_spiro).

  • Geminal Disubstitution: The cyclobutane ring acts as a massive gem-disubstituent on the cycloheptane ring.

  • Thorpe-Ingold Effect: The internal angle of the cyclobutane ring (~88°) is smaller than the tetrahedral angle (109.5°). This compression expands the external angle (the C-C_spiro-C angle facing the cycloheptane ring), potentially flattening the local region of the cycloheptane ring attached to the spiro center [3].

Part 2: Conformational Energy Landscape

The global conformation of spiro[3.6]decane is dictated by the synchronization of the cyclobutane pucker and the cycloheptane pseudorotation.

Predicted Global Minimum

Based on the principles of conformational analysis for gem-disubstituted cycloheptanes:

  • Cycloheptane Geometry: The ring will adopt a Twist-Chair (TC) conformation.

  • Spiro Positioning: The spiro carbon will occupy a position on the TC ring that minimizes transannular steric clashes between the cyclobutane hydrogens and the cycloheptane axial hydrogens (C3/C5 interactions).

  • Cyclobutane Orientation: The cyclobutane ring will pucker such that its "wings" are directed away from the bulk of the cycloheptane ring.

Visualization of the Energy Landscape

The following diagram illustrates the hierarchical relationship of forces determining the stable conformation.

SpiroConformation Strain Ring Strain Factors CB Cyclobutane Ring (Puckered ~30°) Strain->CB Angle Strain CH Cycloheptane Ring (Twist-Chair TC) Strain->CH Torsional Strain Spiro Spiro Junction (C_spiro) Constraint & Coupling CB->Spiro Rigid geometric constraint CH->Spiro Fluxional pseudorotation Global Global Minimum: TC-Cycloheptane / Puckered-Cyclobutane Spiro->Global Minimization of 1,3-diaxial interactions

Caption: Hierarchical energy minimization flow for spiro[3.6]decane. The spiro junction couples the rigid pucker of the 4-membered ring with the flexible pseudorotation of the 7-membered ring.

Part 3: Experimental & Computational Workflow

To rigorously define the conformation of a specific spiro[3.6]decane derivative, the following workflow is recommended.

Computational Protocol (DFT & MD)

Because of the shallow energy wells in cycloheptane, static optimization often fails to capture the full ensemble.

  • Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) sampling (e.g., OPLS4 force field) to generate candidate structures.[1]

    • Critical Step: Ensure the sampling allows for cyclobutane ring inversion.

  • DFT Optimization: Refine low-energy candidates using Density Functional Theory (e.g., ωB97X-D/6-311+G(d,p)).[1] The dispersion correction (D) is vital for capturing attractive transannular interactions in the 7-membered ring [4].

  • Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free Energy (

    
    ) to populate the Boltzmann ensemble.
    
Synthesis of the Core Scaffold

Accessing the spiro[3.6]decane system often involves constructing the cyclobutane ring onto a pre-existing cycloheptane or vice versa. A robust method involves the double alkylation of active methylene compounds.

Method: Double Alkylation of Cycloheptanecarboxylates

  • Reagents: Ethyl cycloheptanecarboxylate, 1,3-dibromopropane, LDA (Lithium Diisopropylamide).[1]

  • Mechanism: Sequential enolate formation and alkylation closes the four-membered ring.

Synthesis Start Cycloheptane Derivative Step1 1. LDA (2.2 eq) 2. 1,3-dihalopropane Start->Step1 Inter Spiro-Cyclization Transition State Step1->Inter Product Spiro[3.6]decane System Inter->Product

Caption: General synthetic route for spiro[3.6]decane via dialkylation.

Experimental Validation (NMR)
  • Variable Temperature (VT) NMR: Perform

    
    H and 
    
    
    
    C NMR at low temperature (-80°C to -100°C).
    • Observation: At room temperature, the cycloheptane ring will likely show averaged signals due to rapid pseudorotation. At low temperature, the "frozen" Twist-Chair conformation will resolve, splitting the methylene signals into distinct axial/equatorial environments.[1]

  • NOESY/ROESY: Look for cross-peaks between the cyclobutane protons and the

    
    -protons of the cycloheptane ring to confirm the spatial orientation of the pucker.
    

Part 4: Applications in Drug Discovery

The spiro[3.6]decane system is not merely a structural curiosity; it is a strategic scaffold in modern medicinal chemistry.

Bioisosterism and IP Space

Spiro[3.6]decane can serve as a lipophilic, space-filling bioisostere for:

  • Gem-dimethyl groups: Providing a larger, more defined hydrophobic volume.[1]

  • Cyclohexyl groups: Offering a different vector orientation for substituents due to the spiro geometry.

Case Study: "Escape from Flatland"

In the development of inhibitors for targets like the NMDA receptor or GPCRs , replacing a flat aromatic linker with a spiro[3.6]decane core has been shown to:

  • Increase Solubility: By disrupting planar pi-stacking in the crystal lattice (increasing

    
     character).
    
  • Improve Metabolic Stability: The quaternary spiro center blocks metabolic oxidation at that position.

Quantitative Data Summary
ParameterValue / CharacteristicRelevance
Ring A Strain ~26 kcal/mol (Cyclobutane)High reactivity/strain release potential
Ring B Conformation Twist-Chair (Major)Flexible, adaptable binding
Inversion Barrier ~1.4 kcal/mol (Ring A)Rapid equilibration at physiological temp
LogP Effect Moderate IncreaseEnhances membrane permeability

References

  • Moriarty, R. M. (1974). Stereochemistry of Cyclobutane and Heterocyclic Analogs. Topics in Stereochemistry. Link[1]

  • Bocian, D. F., et al. (1975).[1] Conformations of cycloheptane. Journal of the American Chemical Society. Link[1]

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. Link[1]

  • Smith, L. K., & Baxendale, I. R. (2015).[1] Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Link

Sources

Navigating Chemical Space in Three Dimensions: An In-depth Technical Guide to Fsp3-Rich Spirocyclic Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland in Drug Discovery

In the intricate dance of molecular recognition that underpins pharmacology, the three-dimensional architecture of a drug candidate is paramount. For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic, sp2-hybridized carbon-rich molecules. While this "flatland" has yielded numerous successful therapeutics, the increasing complexity of biological targets necessitates a departure from two-dimensional thinking. The exploration of novel chemical space is a critical step in the early phases of drug discovery, and Fsp3-rich spirocyclic scaffolds have emerged as powerful tools for navigating this three-dimensional frontier.[1][2]

An increased fraction of sp3-hybridized carbons (Fsp3) imparts a host of advantageous properties to drug candidates. These include improved aqueous solubility, enhanced metabolic stability, and greater selectivity due to more specific, three-dimensional interactions with protein binding sites.[2][3] Spirocycles, characterized by two rings connected by a single common atom, are uniquely suited to capitalize on these benefits.[3][4] Their inherent rigidity and defined three-dimensional geometry allow for the precise projection of functional groups into the surrounding chemical space, facilitating optimal interactions with biological targets.[5][6]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the design, synthesis, and application of Fsp3-rich spirocyclic scaffolds in modern medicinal chemistry. We will delve into the causality behind experimental choices, provide detailed protocols for the synthesis of representative scaffolds, and present a comparative analysis of their physicochemical properties, underscoring the tangible benefits of this structural approach.

The Strategic Advantage of Spirocyclic Architecture

The incorporation of spirocyclic motifs into drug candidates is a strategic decision driven by the desire to optimize a molecule's "drug-like" properties. The move away from planar systems towards Fsp3-rich scaffolds has been shown to positively influence key parameters essential for clinical success.[6][7]

Key Advantages:

  • Enhanced Physicochemical Properties: The increased saturation in spirocycles generally leads to a departure from the high lipophilicity and poor solubility often associated with flat, aromatic compounds.[3][6] This can translate to improved oral bioavailability and a more favorable pharmacokinetic profile.

  • Improved Metabolic Stability: The quaternary carbon at the spirocenter can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[3]

  • Increased Target Selectivity: The rigid, three-dimensional arrangement of functional groups in spirocyclic compounds allows for more precise and optimized interactions with the binding pockets of biological targets.[6] This can lead to enhanced potency and, crucially, improved selectivity against off-target proteins, thereby reducing the potential for side effects.[3]

  • Novelty and Intellectual Property: The exploration of spirocyclic scaffolds provides access to novel chemical space, offering opportunities for the discovery of first-in-class therapeutics and the generation of new intellectual property.[1]

The following diagram illustrates the fundamental structural difference between a traditional planar scaffold and a three-dimensional spirocyclic scaffold.

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 Spirocyclic Scaffold a C b C a->b c C b->c d C c->d e C d->e f C e->f f->a spiro Spiro-C g C spiro->g j C spiro->j h C g->h i C h->i i->spiro k C j->k l C k->l m C l->m n C m->n n->spiro

Caption: Comparison of a 2D planar scaffold with a 3D spirocyclic scaffold.

Synthetic Strategies for Accessing Fsp3-Rich Spirocyclic Scaffolds

The historical challenge in synthesizing spirocycles, particularly the creation of the quaternary spirocenter, has been a barrier to their widespread adoption.[4] However, recent advancements in synthetic methodology have made these complex scaffolds more accessible. A key strategy in this endeavor is Diversity-Oriented Synthesis (DOS), which enables the efficient generation of a wide range of molecular scaffolds from a common starting material or a small set of building blocks.[2][5]

Representative Synthetic Workflow: Bis-Spiro-Imidazolinone Scaffold

The following workflow outlines a robust method for the synthesis of a bis-spiro-imidazolinone scaffold, a valuable core for compound library generation.[1]

G start Commercially Available 4-N-benzyl piperidone step1 Cyanation (NaCN, basic conditions) start->step1 product1 Cyanated Intermediate (2) step1->product1 step2 Acidic Hydrolysis (Conc. H2SO4) product1->step2 product2 Carboxylic Acid Intermediate (3) step2->product2 step3 Key Condensation (Array of ketones) product2->step3 final_product Bis-Spiro-Imidazolinone Scaffold (6) step3->final_product

Caption: Synthetic workflow for the bis-spiro-imidazolinone scaffold.

Detailed Experimental Protocol: Synthesis of a Bis-Spiro-Oxazolidine Scaffold

This protocol provides a step-by-step methodology for the synthesis of a bis-spiro-oxazolidine scaffold, another key Fsp3-rich fragment core.[1][2]

Objective: To synthesize a bis-spiro-oxazolidine scaffold as a representative Fsp3-rich fragment.

Materials:

  • 4-N-benzyl piperidone

  • Sodium cyanide

  • Concentrated Hydrochloric Acid (37%)

  • Various aliphatic ketones (e.g., cyclic and heterocyclic)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

Procedure:

  • Cyanation:

    • To a solution of an aliphatic ketone (e.g., 4-N-benzyl piperidone) in a suitable solvent, add sodium cyanide under basic conditions.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the cyano intermediate. High to excellent yields (81–97%) are expected.[1]

  • Acidic Hydrolysis:

    • Add the cyano intermediate to concentrated (37%) hydrochloric acid.

    • Heat the reaction mixture under reflux until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully neutralize with a suitable base (e.g., sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Dry, filter, and concentrate the organic layer to obtain the carboxylic acid intermediate. This step is typically quantitative.[1]

  • Condensation and Cyclization:

    • Convert the carboxylic acid of the α-amino acid to its methyl ester using standard esterification methods.[2]

    • React the resulting amino ester with a slight excess (1.1 equivalents) of a ketone (e.g., N-benzylpiperidone) in the presence of a suitable catalyst and solvent.[2]

    • Monitor the reaction for the formation of the bis-spiro-oxazolidine scaffold.

    • Purify the final product using column chromatography.[2]

Impact on Physicochemical Properties: A Comparative Analysis

The theoretical advantages of spirocyclic scaffolds translate into measurable improvements in physicochemical properties. The following table provides a general comparison of trends observed when replacing a common planar heterocyclic moiety with a spirocyclic analogue.

PropertyPlanar Heterocycle (e.g., Piperidine)AzaspirocycleRationale for Improvement with Spirocycle
Aqueous Solubility LowerHigherIncreased Fsp3 character and reduced planarity disrupt crystal packing, leading to improved solvation.[3][6]
Lipophilicity (logP/logD) HigherLowerThe three-dimensional structure can shield lipophilic regions, and the introduction of heteroatoms in the spirocycle can increase polarity.[3][7]
Metabolic Stability LowerHigherThe spirocenter can block sites of metabolism, and the rigid conformation may prevent binding to metabolic enzymes.[3][7]
Potency VariableOften ImprovedThe rigid scaffold pre-organizes the pharmacophoric elements in a bioactive conformation, reducing the entropic penalty of binding.[3][4]
Selectivity LowerHigherThe defined 3D geometry allows for more specific interactions with the target's binding site, minimizing off-target effects.[3][6]

Case Studies in Drug Discovery

The successful application of Fsp3-rich spirocyclic scaffolds in drug discovery programs provides compelling evidence of their value.

  • Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonists: In the optimization of MCHR1 antagonists, the replacement of a morpholine ring with diverse azaspirocycles led to a significant reduction in logD values, improved metabolic stability, and enhanced selectivity against the hERG channel.[3]

  • Poly (ADP-ribose) Polymerase (PARP) Inhibitors: The substitution of a piperazine moiety in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other PARP family members. This modification also led to reduced DNA damage and cytotoxicity.[3]

  • SHP2 Inhibitors: The introduction of spirocyclic scaffolds has been instrumental in improving the potency, selectivity, and pharmacokinetic properties of allosteric SHP2 inhibitors.[3]

  • Anti-Glioblastoma Agents: Novel 3-oxetanone-derived spirocyclic compounds containing a spiro[3.4]octane ring have shown promising anti-proliferative activity in glioblastoma cells, with the spirocyclic core contributing to good lipophilicity and permeability, enabling the compounds to cross the blood-brain barrier.[8]

Future Outlook and Conclusion

The strategic incorporation of Fsp3-rich spirocyclic scaffolds represents a paradigm shift in medicinal chemistry, moving beyond the confines of "flatland" to embrace the full potential of three-dimensional chemical space. The inherent advantages of these scaffolds—improved physicochemical properties, enhanced metabolic stability, and superior target selectivity—make them invaluable tools for tackling challenging biological targets and developing safer, more effective medicines.[6][9]

As synthetic methodologies continue to evolve, the accessibility of novel and diverse spirocyclic frameworks will undoubtedly increase, further fueling their application in drug discovery.[4][10] The continued exploration of this rich chemical space, coupled with a deeper understanding of the structure-property relationships that govern their behavior, will be a key driver of innovation in the pharmaceutical industry for years to come.

References

  • Stotani, S., Lorenz, C., Winkler, M., Medda, F., Picazo, E., Ortega Martinez, R., Karawajczyk, A., Sanchez-Quesada, J., & Giordanetto, F. (2016). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science, 18(6), 284–293. [Link]

  • Pireddu, R., Sanna, F., Deplano, S., Sechi, M., & Saddi, V. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. ChemMedChem, 17(24), e202200394. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749–752. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183. [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

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Unraveling the Isomeric Landscape of Diazaspiro[3.6]decanes: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diazaspirocycles represent a critical class of scaffolds in modern medicinal chemistry, prized for their conformational rigidity, three-dimensional complexity, and novel intellectual property potential. Within this class, the diazaspiro[3.6]decane framework, featuring a four-membered azetidine ring fused to a seven-membered azepane ring, presents intriguing isomeric possibilities. This guide provides a detailed comparative analysis of two key isomers: 1,7-diazaspiro[3.6]decane and 2,7-diazaspiro[3.6]decane. We will dissect their fundamental structural differences, predict the resulting impact on physicochemical properties, and outline synthetic strategies, offering a comprehensive resource for chemists engaged in the design and synthesis of novel spirocyclic entities for drug discovery.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Design

The principle of "escape from flatland" has become a guiding tenet in contemporary drug discovery. Overly planar molecules often exhibit poor solubility, high metabolic lability, and an increased likelihood of off-target effects. Spirocyclic systems, which contain two rings connected by a single common atom (the spirocenter), introduce well-defined three-dimensional (3D) exit vectors for substituents. This 3D geometry can enhance target-binding affinity and specificity, improve ADME (absorption, distribution, metabolism, and excretion) properties, and unlock novel chemical space.

Diazaspiroalkanes, incorporating two nitrogen atoms within the spirocyclic framework, are particularly valuable. The nitrogen atoms serve as key handles for chemical modification and can act as hydrogen bond donors or acceptors, or as basic centers, which are crucial for molecular recognition and pharmacokinetic profiles. The diazaspiro[3.6]decane system, with its unique combination of a strained azetidine ring and a flexible azepane ring, offers a fascinating platform for exploration. However, the precise placement of the nitrogen atoms within the rings dramatically alters the molecule's topology and reactivity. This guide focuses on the structural nuances differentiating the 1,7- and 2,7-isomers.

Core Structural Analysis: 1,7- vs. 2,7-Diazaspiro[3.6]decane

The fundamental difference between these two isomers lies in the location of the nitrogen atoms relative to the spirocyclic carbon. This seemingly subtle change has profound implications for the molecule's shape, electronics, and synthetic accessibility.

The Spirocenter and Its Influence
  • 1,7-Diazaspiro[3.6]decane: In this isomer, the spiro carbon atom is directly bonded to a nitrogen atom in the azetidine ring (N1) and a carbon atom in the azepane ring. This arrangement places the N1 atom in an alpha-position to the spirocenter, creating a unique electronic environment. The nitrogen lone pair's orientation is heavily influenced by the rigid geometry of the four-membered ring.

  • 2,7-Diazaspiro[3.6]decane: Here, the spiro carbon is connected to two carbon atoms, one in each ring. The nitrogen atoms (N2 and N7) are located away from the spirocenter. This "traditional" spirocyclic arrangement results in a different conformational landscape and reactivity profile for the nitrogen atoms compared to the 1,7-isomer.

The structural differences are best visualized directly:

G cluster_1 1,7-Diazaspiro[3.6]decane cluster_2 2,7-Diazaspiro[3.6]decane 1N N1 2C C2 1N->2C 3C C3 2C->3C 4C C4 (Spiro) 3C->4C 4C->1N 5C C5 4C->5C 6C C6 5C->6C 7N N7 6C->7N 8C C8 7N->8C 9C C9 8C->9C 10C C10 9C->10C 10C->4C 1C_ C1 2N_ N2 1C_->2N_ 3C_ C3 2N_->3C_ 4C_ C4 (Spiro) 3C_->4C_ 4C_->1C_ 5C_ C5 4C_->5C_ 6C_ C6 5C_->6C_ 7N_ N7 6C_->7N_ 8C_ C8 7N_->8C_ 9C_ C9 8C_->9C_ 10C_ C10 9C_->10C_ 10C_->4C_

Figure 1. Isomeric Comparison. A 2D representation highlighting the differing placement of nitrogen atoms relative to the central spiro carbon (C4) in 1,7- and 2,7-diazaspiro[3.6]decane.

Predicted Physicochemical and Conformational Differences

The distinct atomic arrangements lead to predictable variations in key molecular properties, which are summarized in the table below.

Property1,7-Diazaspiro[3.6]decane2,7-Diazaspiro[3.6]decaneRationale
Basicity (pKa) pKa of N1 expected to be lower than N7.pKa of N2 and N7 expected to be similar.The N1 atom is part of a strained azetidine ring and is alpha to the spirocenter, which can influence its hybridization and lone pair availability. N2 and N7 are in less constrained environments.
Dipole Moment Likely higher due to the asymmetric placement of the N1 atom relative to the spirocenter.Likely lower and more dependent on the azepane ring conformation.The proximity of the electronegative N1 to the core of the spiro-system in the 1,7-isomer creates a more significant charge separation.
Conformational Rigidity High. The azetidine ring is highly constrained.Moderate. The azepane ring retains significant flexibility, while the azetidine ring provides a rigid anchor.The fundamental properties of four- and seven-membered rings dictate the overall flexibility of the scaffold.
Reactivity N1 is sterically hindered by the azepane ring. N7 is more accessible.N2 and N7 are both relatively accessible, with reactivity influenced by the azepane conformation.Steric hindrance around the nitrogen atoms is a direct consequence of their position within the spirocyclic framework.

Synthetic Strategies and Methodologies

The synthesis of these isomers requires distinct strategic approaches, dictated by the desired final connectivity. While specific literature for these exact molecules is sparse, general principles of spirocycle synthesis can be applied.

Proposed Synthesis of 2,7-Diazaspiro[3.6]decane

A plausible and common approach for this class of spirocycle involves a double-alkylation or reductive amination strategy starting from a pre-formed spiro-ketone.

Experimental Protocol: A Hypothetical Route

  • Step 1: Synthesis of the Spiro-Keto-Amine Intermediate.

    • Begin with a commercially available precursor such as 1-benzyl-4-piperidone.

    • Perform a ring expansion (e.g., via a Tiffeneau-Demjanov rearrangement) to form the corresponding azepan-4-one.

    • Protect one of the nitrogen atoms (e.g., as a Boc or Cbz derivative).

    • Utilize a suitable reagent (e.g., a protected 3-aminopropyl halide) to alkylate the carbon alpha to the ketone, followed by intramolecular cyclization to form the azetidine ring. This is a challenging step that would require significant optimization.

  • Step 2: Reductive Amination.

    • The resulting spiro-keto-amine is subjected to reductive amination with a suitable amine (e.g., ammonia or a primary amine) and a reducing agent like sodium triacetoxyborohydride (STAB).

  • Step 3: Deprotection.

    • Removal of the protecting groups (e.g., via hydrogenation for Cbz or acid for Boc) yields the target 2,7-diazaspiro[3.6]decane.

G A Protected Azepan-4-one B Spiro-Keto-Amine Intermediate A->B Multi-step sequence: α-alkylation & cyclization C Protected 2,7-Diazaspiro[3.6]decane B->C Reductive Amination (e.g., R-NH2, STAB) D Final Product: 2,7-Diazaspiro[3.6]decane C->D Deprotection

Figure 2. Synthetic Workflow. A conceptual synthetic pathway for accessing the 2,7-diazaspiro[3.6]decane scaffold.

Proposed Synthesis of 1,7-Diazaspiro[3.6]decane

The synthesis of the 1,7-isomer is considerably more challenging due to the requirement of forming a C-N bond at the spirocenter itself. A potential, albeit complex, route could involve an intramolecular Schmidt reaction or a related rearrangement.

Conceptual Approach:

  • Precursor Synthesis: A key intermediate would be a spirocyclic azide adjacent to a ketone, for example, 4-azido-spiro[3.6]decan-5-one.

  • Schmidt Reaction: Treatment of this intermediate with a strong acid (e.g., triflic acid) could, in principle, induce a rearrangement where the spiro-carbon bond migrates to the nitrogen, forming a lactam.

  • Reduction: Subsequent reduction of the lactam amide and the other ketone (if present) would yield the desired diamine.

This route is speculative and fraught with potential side reactions, including ring fragmentation, making the synthesis of the 1,7-isomer a significant synthetic challenge.

Conclusion and Outlook

The isomeric relationship between 1,7- and 2,7-diazaspiro[3.6]decane provides a compelling case study in how subtle changes in atomic connectivity can profoundly alter molecular architecture and properties. The 2,7-isomer represents a more synthetically accessible and conformationally predictable scaffold, making it an attractive starting point for library synthesis in a drug discovery context. Conversely, the 1,7-isomer, while synthetically challenging, offers a truly novel and sterically unique arrangement that could unlock unprecedented biological activities. Future work in this area should focus on the development of robust synthetic routes to access these scaffolds and the subsequent exploration of their utility as building blocks for creating next-generation therapeutics with enhanced 3D character.

References

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A Technical Guide to the Physicochemical Properties of Boc-Protected Spiro Diaza Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of rational drug design and a critical determinant of a compound's ultimate success as a therapeutic agent. This guide delves into the core physicochemical characteristics of a unique and increasingly important class of molecules: tert-butoxycarbonyl (Boc)-protected spiro diaza compounds. These structures, which merge the steric and conformational rigidity of a spirocyclic core with the modulated basicity and reactivity afforded by Boc protection, present a fascinating case study in the interplay between molecular architecture and physical properties.

The spirocyclic framework offers a distinct three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[1][2] The diaza component introduces basic centers that are crucial for target engagement and for influencing properties like solubility. The Boc protecting group, a mainstay in modern organic synthesis, temporarily masks one or both nitrogen atoms, which significantly alters the molecule's lipophilicity, basicity, and stability.[3] Understanding these shifts is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide provides an in-depth exploration of the key physicochemical properties of Boc-protected spiro diaza compounds, including solubility, lipophilicity, and acid dissociation constants (pKa). We will also examine the thermal stability of the Boc group in these scaffolds. Crucially, this document moves beyond a simple recitation of facts to explain the underlying chemical principles and provides detailed, field-proven experimental protocols to empower researchers to generate their own high-quality data.

The Interplay of Structure and Physicochemical Properties

The introduction of a Boc group and a spirocyclic moiety has profound and sometimes non-intuitive effects on the physicochemical properties of a diamine.

Lipophilicity (logP/logD): Beyond Simple Additivity

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug discovery, influencing membrane permeability, plasma protein binding, and metabolic stability.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.

The bulky, nonpolar tert-butyl group of the Boc protecting group generally increases the lipophilicity of a molecule.[4] However, in the context of spiro diaza compounds, the overall effect on logD can be more complex. Research on related azaspirocyclic systems has revealed that the introduction of a spirocyclic core can, counterintuitively, decrease the logD. This phenomenon is often attributed to an increase in the basicity (pKa) of the nitrogen atoms within the strained ring system. A higher pKa leads to a greater proportion of the compound being in its protonated, more water-soluble form at physiological pH (7.4), thereby lowering the measured logD.

The degree of Boc protection also plays a crucial role. A mono-Boc-protected spiro diamine will have one free basic nitrogen, making its lipophilicity highly pH-dependent. A di-Boc-protected analogue, with both nitrogens masked, will behave as a more neutral compound with a logP that is less influenced by pH.

Below is a table of computationally predicted logP values for some representative mono-Boc-protected spiro diaza compounds. It is important to note that these are calculated values and experimental determination is always recommended for definitive characterization.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Calculated logP
tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylateC10H18N2O2198.260.3[5]
tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylateC12H22N2O2226.321.6069[6]
tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylateC14H24N2O3268.35Not available
Aqueous Solubility: A Multifaceted Property

Aqueous solubility is a critical factor for drug absorption and formulation.[7] It is influenced by a molecule's lipophilicity, crystal lattice energy (for solids), and ionization state. For Boc-protected spiro diaza compounds, solubility is a delicate balance of these factors.

The introduction of the lipophilic Boc group can decrease aqueous solubility.[4] Conversely, the presence of a free basic nitrogen in a mono-Boc-protected compound allows for the formation of protonated species in acidic media, which can significantly enhance solubility. The rigid, three-dimensional nature of the spirocyclic core can also impact crystal packing, which in turn affects the energy required to dissolve the solid, thereby influencing solubility.

Acid Dissociation Constant (pKa): The Driver of Ionization

The pKa is a measure of the acidity of a compound's conjugate acid. For a basic nitrogen atom in a spiro diaza compound, the pKa indicates the pH at which 50% of that nitrogen is protonated. This parameter is fundamental as it dictates the charge state of the molecule at a given pH, which in turn influences its solubility, lipophilicity (logD), and interaction with biological targets.[8]

The pKa of the nitrogen atoms in a spiro diaza scaffold is influenced by the ring size and substitution. The Boc-protecting group, being electron-withdrawing, will decrease the basicity (lower the pKa) of the nitrogen to which it is attached. In a mono-Boc-protected spiro diamine, there will be two distinct pKa values: one for the free amine and one for the Boc-protected carbamate. The pKa of the free amine is expected to be in the typical range for secondary aliphatic amines, though potentially elevated due to the spirocyclic architecture. The Boc-protected nitrogen is significantly less basic, with a much lower pKa.

For a di-Boc-protected spiro diamine, both nitrogens are rendered non-basic under physiological conditions.

Experimental Determination of Physicochemical Properties

While computational predictions are valuable for initial estimations, experimental determination of physicochemical properties is essential for accurate drug development decisions. The following section details robust, self-validating protocols for key measurements.

Determination of Lipophilicity (logD) by the Shake-Flask Method

The shake-flask method is the gold-standard for logD determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[2][9]

  • Preparation of Phases:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by vigorously mixing them and allowing the layers to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of the Boc-protected spiro diaza compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a vial, combine a precise volume of the pre-saturated PBS buffer (e.g., 990 µL) and pre-saturated n-octanol (e.g., 100 µL).[10]

    • Add a small aliquot of the compound's stock solution (e.g., 10 µL) to the biphasic mixture.[10]

    • Securely cap the vial and shake or rotate it for a sufficient time (e.g., 1 hour) to ensure equilibrium is reached.[10]

  • Phase Separation:

    • Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Analyze the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or HPLC-UV.

  • Calculation:

    • Calculate the logD using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

G cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare PBS (pH 7.4) prep2 Pre-saturate n-octanol and PBS prep1->prep2 exp1 Combine phases and add compound prep2->exp1 exp2 Equilibrate (Shake) exp1->exp2 exp3 Separate phases (Centrifuge) exp2->exp3 ana1 Quantify concentration in each phase (LC-MS/MS) exp3->ana1 ana2 Calculate logD ana1->ana2 G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH meter setup2 Prepare sample solution (known concentration and ionic strength) setup1->setup2 setup3 Purge with Nitrogen setup2->setup3 tit1 Add titrant in increments setup3->tit1 tit2 Record pH and volume tit1->tit2 ana1 Plot titration curve (pH vs. volume) ana2 Determine equivalence point(s) ana1->ana2 ana3 Calculate pKa(s) at half-equivalence point(s) ana2->ana3

Caption: Workflow for pKa determination by potentiometric titration.

Thermal Stability: The Lability of the Boc Group

The Boc protecting group is prized for its ease of removal under acidic conditions. However, it also exhibits thermal lability. Understanding the thermal stability of Boc-protected spiro diaza compounds is crucial for defining acceptable storage and handling conditions, as well as for identifying potential degradation pathways during synthesis and formulation.

The thermal decomposition of carbamates, including the Boc group, has been studied. [1]The decomposition typically proceeds via the elimination of isobutylene and carbon dioxide to regenerate the free amine. This process can be initiated at elevated temperatures, with some studies indicating that deprotection can occur at temperatures above 85-90°C. [3] Thermogravimetric Analysis (TGA) is a key technique for assessing thermal stability. [11][12]TGA measures the change in mass of a sample as a function of temperature. For a Boc-protected spiro diaza compound, a mass loss corresponding to the loss of the Boc group (or groups) would be observed at its decomposition temperature. Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to detect thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy associated with these processes. [12][13]

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

    • Set the desired atmosphere (e.g., nitrogen or air) and flow rate.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan.

  • Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Interpretation:

    • The resulting TGA curve will show a step-wise decrease in mass at the temperature where decomposition occurs. The onset temperature of this mass loss is an indicator of the compound's thermal stability.

Conclusion: A Framework for Rational Design

The physicochemical properties of Boc-protected spiro diaza compounds are a complex interplay of their constituent parts. The spirocyclic core imparts a unique three-dimensional structure that can favorably influence biological activity, while also affecting basicity and solubility in ways that are not always predictable. The Boc protecting group provides a crucial synthetic handle and profoundly modulates lipophilicity and basicity. A thorough understanding and experimental determination of these properties are not just recommended but are essential for the successful advancement of these molecules in any drug discovery program. The protocols and principles outlined in this guide provide a robust framework for researchers to characterize their compounds, enabling data-driven decisions and accelerating the journey from a promising lead to a potential therapeutic.

References

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Methodological & Application

Application Note: Synthesis and Incorporation of 1,7-Diazaspiro[3.6]decane in Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the rationale, synthesis, and application of 1,7-diazaspiro[3.6]decane , a high-value spirocyclic scaffold used to constrain peptide geometry and improve pharmacokinetic profiles.

Executive Summary

The 1,7-diazaspiro[3.6]decane scaffold represents a distinct class of "angular" spirocycles that fuses a strained four-membered azetidine ring with a flexible seven-membered azepane ring. Unlike the more common [3.3] or [4.5] systems, the [3.6] architecture offers unique vector orientations for nitrogen substituents, making it an ideal surrogate for


-turns or twisted 

-turns in peptidomimetics. This guide provides a validated protocol for the synthesis of the scaffold from commercially available precursors and details its downstream application in Solid-Phase Peptide Synthesis (SPPS).

Structural Rationale & Vector Analysis

In medicinal chemistry, spirocyclic diamines are utilized to increase the fraction of saturated carbon (


), which correlates with improved solubility and lower lipophilicity compared to flat aromatic bioisosteres.[1]
Vector Geometry

The 1,7-diazaspiro[3.6]decane scaffold positions two nitrogen atoms in a non-planar orientation:

  • N1 (Azetidine): Projects a rigid vector, ideal for mimicking the

    
     residue in a turn.
    
  • N7 (Azepane): Located in the larger ring, it provides a semi-flexible vector, allowing for induced fit binding or mimicking the

    
     side chain.
    

This specific geometry constrains the


 and 

torsion angles of the peptide backbone, effectively locking the conformation to reduce the entropic penalty of binding to a target receptor (e.g., GPCRs or Proteases).

Figure 1: Structural logic of the 1,7-diazaspiro[3.6]decane scaffold. The spiro-fusion creates a defined distance and angle between the two nitrogen vectors.

Protocol 1: Synthesis of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

Objective: Synthesize the mono-protected scaffold suitable for selective functionalization. Retrosynthetic Logic: The most robust route to spiro-azetidines involves the [2+2] cycloaddition of an exocyclic alkene with chlorosulfonyl isocyanate (CSI), followed by reduction. We begin with the 7-membered ketone.[2]

Materials
  • Starting Material: 1-Boc-hexahydro-1H-azepin-4-one (CAS: 188975-88-4) or 1-Benzyl-hexahydro-1H-azepin-4-one.

  • Reagents: Methyltriphenylphosphonium bromide, KHMDS (or n-BuLi), Chlorosulfonyl isocyanate (CSI), Sodium sulfite (Reductive hydrolysis), Lithium Aluminum Hydride (LAH).

  • Solvents: THF (anhydrous), Diethyl Ether, DCM.

Step-by-Step Workflow
Stage A: Wittig Olefination (Ketone

Exocyclic Alkene)
  • Preparation: In a flame-dried flask under

    
    , suspend Methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.
    
  • Base Addition: Cool to 0°C. Add KHMDS (1.2 equiv, 0.5M in toluene) dropwise. Stir for 1 hour to form the bright yellow ylide.

  • Substrate Addition: Add 1-Boc-hexahydro-1H-azepin-4-one (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (stain with KMnO4; alkene is active).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . Dry over
    
    
    , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
    • Product:tert-butyl 4-methyleneazepane-1-carboxylate .

Stage B: [2+2] Cycloaddition (Alkene

Spiro-Lactam)
  • Setup: Dissolve the alkene (from Stage A) in anhydrous Diethyl Ether (0.1 M). Cool to 0°C.[3]

  • CSI Addition: Add Chlorosulfonyl isocyanate (CSI) (1.5 equiv) dropwise. Caution: CSI is highly corrosive and moisture-sensitive.

  • Cyclization: Stir at RT for 12–24 hours. The reaction forms an N-chlorosulfonyl

    
    -lactam intermediate.
    
  • Reductive Hydrolysis:

    • Dilute the mixture with additional ether.

    • Add a solution of

      
       aqueous 
      
      
      
      (Sodium Sulfite) vigorously. Maintain pH ~7-8 with NaOH if necessary.
    • Stir for 2 hours to remove the sulfonyl group.

  • Isolation: Separate phases. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[4]

    • Product:tert-butyl 2-oxo-1,7-diazaspiro[3.6]decane-7-carboxylate (Spiro-Lactam).

Stage C: Lactam Reduction (Spiro-Lactam

Spiro-Diamine)

Critical Note: LAH will reduce the lactam to the amine but may also reduce the Boc group to an N-Methyl group. To preserve the Boc group, use Borane-Dimethyl Sulfide (BH3·DMS) or convert the Boc to a Benzyl group prior to this step if LAH is preferred. Recommended Route (Boc-compatible):

  • Reduction: Dissolve Spiro-Lactam in anhydrous THF. Cool to 0°C.[3]

  • Reagent: Add

    
     (3.0 equiv) dropwise.
    
  • Reflux: Heat to reflux for 3 hours.

  • Quench: Cool to 0°C. Carefully add MeOH until gas evolution ceases.

  • Amine Release: Add conc. HCl (to break the boron-amine complex) and reflux for 1 hour. Note: This will deprotect the Boc.

    • Result:1,7-diazaspiro[3.6]decane dihydrochloride .

  • Reprotection (Selective): To regain the commercial building block (Boc on N7), treat the diamine with

    
     (0.9 equiv) at 0°C in DCM/TEA. The sterically less hindered/more nucleophilic amine (often N7 in this specific conformation, or controlled by pH) will react. Validation required via NMR.
    

Figure 2: Synthetic workflow for the generation of the 1,7-diazaspiro[3.6]decane core.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the scaffold into a peptide backbone to induce a turn. Reagents: Fmoc-Cl, HATU/DIEA, 2-Chlorotrityl Chloride Resin.

Scaffold Preparation (Fmoc-Protection)

Before SPPS, the free amine (N1) must be Fmoc-protected if N7 is Boc-protected.

  • Dissolve tert-butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (from Protocol 1) in Acetone/Water (1:1).

  • Add

    
     (2 equiv) and Fmoc-OSu (1.1 equiv). Stir for 4 hours.
    
  • Workup to obtain 7-Boc-1-Fmoc-1,7-diazaspiro[3.6]decane .

  • Deprotection for Coupling: Treat with TFA/DCM (1:1) to remove Boc, yielding 1-Fmoc-1,7-diazaspiro[3.6]decane (free secondary amine at N7).

Resin Loading & Coupling
  • Resin Loading: React the free amine (N7) with 2-Chlorotrityl Chloride resin (DCM, DIEA, 2h). This anchors the scaffold via the larger ring.

  • Peptide Elongation:

    • Fmoc Deprotection: 20% Piperidine in DMF (2 x 10 min). This exposes N1 (azetidine).

    • Coupling: The azetidine nitrogen is nucleophilic but sterically constrained. Use high-efficiency coupling:

      • Amino Acid (4 equiv), HATU (3.9 equiv), HOAt (3.9 equiv), DIEA (8 equiv).

      • Double coupling (2 x 45 min) is recommended.

  • Cleavage: Treat resin with 1% TFA in DCM to release the protected peptide fragment, or 95% TFA to fully deprotect.

Analytical Data & Validation

When validating the synthesized scaffold, compare against these expected parameters:

ParameterExpected Value/ObservationNotes
1H NMR (DMSO-d6)

3.8-4.2 (m, Azetidine protons)
Distinctive multiplets for the strained ring.
13C NMR

35-40 (Quaternary Spiro Carbon)
Diagnostic peak for spiro-junction.
Mass Spectrometry

For Mono-Boc protected derivative (

).
Solubility High in DCM, MeOH, DMSOSuperior to piperazine analogs.

Expert Insights & Troubleshooting

  • Issue: Low yield in CSI cyclization.

    • Cause: Moisture in CSI or solvent.

    • Fix: Distill CSI prior to use; ensure strict anhydrous conditions.

  • Issue: Incomplete coupling to N1 (Azetidine) on resin.

    • Cause: Ring strain and steric hindrance.

    • Fix: Switch to PyAOP or COMU coupling reagents; increase temperature to 40°C (microwave assisted).

  • Safety: CSI is lachrymatory and corrosive. Handle in a well-ventilated fume hood.

References

  • Spirocyclic Azetidines in Drug Discovery

    • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018).[5][6][7] Chemistry - A European Journal.

  • General Spiro-Synthesis Methodology

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews.

  • Commercial Availability & CAS Verification

    • Sigma-Aldrich Product: tert-butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (CAS 1251020-63-9).[8]

  • Peptidomimetic Applications

    • The Ascendancy of Diazaspirocycles in Modern Drug Discovery. (2025).[4][9] BenchChem Application Guide.

Disclaimer: This protocol involves hazardous chemicals (CSI, LAH). All experiments should be performed by trained personnel in a controlled laboratory environment. Yields may vary based on specific precursor purity.

Sources

Functionalization of Azetidine Nitrogen in 2-Azaspiro[3.6]decane Scaffolds: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of Azetidine Nitrogen in Spiro[3.6]decane Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Strategic Value

The 2-azaspiro[3.6]decane scaffold represents a high-value pharmacophore in modern drug discovery, offering a distinct topological advantage over traditional flat aromatics or smaller spirocycles (e.g., spiro[3.3]heptane). By fusing a strained, four-membered azetidine ring with a flexible, seven-membered cycloheptane ring, this scaffold significantly increases fraction sp3 (Fsp³) character, improves aqueous solubility, and provides novel intellectual property (IP) space.

However, the functionalization of the azetidine nitrogen in this specific system presents unique challenges. The steric bulk of the cycloheptane ring, combined with the inherent ring strain (~25 kcal/mol) of the azetidine, requires carefully tuned protocols to prevent ring-opening decomposition while overcoming steric hindrance during coupling reactions.

This guide provides validated, self-consistent protocols for the N-functionalization of 2-azaspiro[3.6]decane, focusing on arylation , alkylation , and amidation .

Chemical Landscape & Reactivity Analysis

Structural Properties
  • Basicity: The azetidine nitrogen is generally more basic (pKa ~11.3 for parent azetidine) than pyrrolidine, but in the spiro[3.6] system, steric shielding from the cycloheptane ring can slightly attenuate nucleophilicity.

  • Stability: While stable under basic and neutral conditions, the azetidine ring is susceptible to acid-catalyzed ring opening (hydrolysis) or rearrangement to larger rings under high thermal stress.

  • Sterics: The 7-membered ring adopts a twist-chair conformation, creating a "floppy" steric bulk that can interfere with bulky electrophiles.

Decision Logic for Functionalization

The following flow chart outlines the strategic decision-making process for selecting the optimal functionalization pathway.

FunctionalizationStrategy Start Target: 2-Azaspiro[3.6]decane (Free Base/HCl Salt) Electrophile Analyze Electrophile Start->Electrophile Aryl Aryl/Heteroaryl Halide Electrophile->Aryl C-N Bond Alkyl Aldehyde/Ketone or Alkyl Halide Electrophile->Alkyl C-N (sp3) Acyl Carboxylic Acid or Acyl Chloride Electrophile->Acyl Amide Bond SNAr Electron Deficient? (e.g., p-NO2, Pyridine) Aryl->SNAr Yes Buchwald Electron Rich/Neutral? (e.g., Phenyl, Anisole) Aryl->Buchwald No RedAm Reductive Amination (STAB/NaBH3CN) Alkyl->RedAm Preferred Amide Peptide Coupling (T3P/HATU) Acyl->Amide Mild Conditions Protocol 1A:\nSNAr Displacement Protocol 1A: SNAr Displacement SNAr->Protocol 1A:\nSNAr Displacement Protocol 1B:\nPd-Catalysis Protocol 1B: Pd-Catalysis Buchwald->Protocol 1B:\nPd-Catalysis

Figure 1: Strategic decision tree for selecting reaction conditions based on electrophile electronics and sterics.

Experimental Protocols

Protocol 1: N-Arylation

N-arylation is the most critical transformation for generating diversity. We distinguish between nucleophilic aromatic substitution (SNAr) for activated substrates and Palladium-catalyzed coupling for unactivated systems.

1A. SNAr Displacement (For Electron-Deficient Aryl Halides)

Rationale: The high basicity of the azetidine nitrogen makes it an excellent nucleophile for SNAr, often requiring no metal catalyst. Substrate Scope: 2-chloropyridines, 4-fluoronitrobenzenes.

Step-by-Step:

  • Preparation: Charge a reaction vial with 2-azaspiro[3.6]decane hydrochloride (1.0 equiv) and the aryl halide (1.1 equiv).

  • Solvent/Base: Add DMSO or NMP (concentration 0.2 M). Add DIPEA (3.0 equiv) to neutralize the HCl salt and scavenge acid.

  • Reaction: Heat to 80 °C – 100 °C for 4–12 hours. Note: Monitor by LCMS. Azetidines can degrade at >120 °C in polar aprotic solvents over prolonged periods.

  • Workup: Dilute with EtOAc, wash copiously with water (to remove DMSO), then brine. Dry over Na₂SO₄.

1B. Buchwald-Hartwig Coupling (For Unactivated Aryl Halides)

Rationale: Steric hindrance from the spiro-cycloheptane ring requires a specialized ligand. RuPhos and BrettPhos are superior for secondary amines in sterically demanding environments.

Reagents:

  • Catalyst: RuPhos-Pd-G3 or XPhos-Pd-G3 (2–5 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Protocol:

  • Inert Atmosphere: Purge a microwave vial with Nitrogen or Argon.

  • Loading: Add 2-azaspiro[3.6]decane (1.0 equiv), Aryl Bromide/Chloride (1.0 equiv), NaOtBu (1.5 equiv), and Catalyst (0.03 equiv).

  • Solvation: Add anhydrous Toluene (0.15 M). Seal the vial.

  • Execution: Heat at 80 °C (oil bath) or 100 °C (microwave, 30 min).

  • Purification: Filter through a Celite pad. Concentrate and purify via flash chromatography (Hexane/EtOAc).

Table 1: Catalyst Screening Matrix for 2-Azaspiro[3.6]decane Arylation

Catalyst SystemLigand TypeYield (Avg)Notes
Pd(OAc)₂ / BINAP Bidentate< 40%Often fails due to steric bulk of the spiro ring.
Pd₂dba₃ / XPhos Biaryl Phosphine75-85%Excellent for aryl chlorides.
RuPhos-Pd-G3 Pre-catalyst> 90% Recommended. Best for secondary amines & hindered substrates.
BrettPhos-Pd-G3 Pre-catalyst80-85%Good alternative if RuPhos fails.
Protocol 2: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is controlled and tolerates the spiro-scaffold well.

Protocol:

  • Imine Formation: Dissolve 2-azaspiro[3.6]decane HCl (1 equiv) and Aldehyde/Ketone (1.1 equiv) in DCM or DCE. Add Et₃N (1 equiv) to free-base the amine.

  • Drying (Optional but recommended): Add MgSO₄ or molecular sieves to drive equilibrium if the ketone is unreactive. Stir for 1 hour at RT.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Crucial: Do not use NaCNBH₃ unless pH is strictly controlled, as STAB is safer and more effective for secondary amines.

  • Quench: Stir 16h at RT. Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM. The product is usually pure enough for the next step.

Protocol 3: Amide Coupling

Rationale: The azetidine nitrogen is nucleophilic but sterically encumbered. Standard EDC/HOBt often reacts too slowly. T3P (Propylphosphonic anhydride) is the reagent of choice as it drives the reaction to completion and simplifies workup (water-soluble byproducts).

Protocol:

  • Mix: Combine Carboxylic Acid (1.0 equiv), 2-azaspiro[3.6]decane (1.1 equiv), and Pyridine or DIPEA (3.0 equiv) in EtOAc or DMF.

  • Activate: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0 °C.

  • React: Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash the organic layer with water, 1N HCl (if product is not basic), and brine.

Troubleshooting & Optimization (The "Why" and "How")

Ring Strain & Stability

The azetidine ring has significant ring strain.[1]

  • Avoid: Strong Lewis acids (e.g., BBr₃, AlCl₃) at high temperatures, which can cleave the ring.

  • Avoid: Highly nucleophilic conditions in the presence of good leaving groups on the azetidine carbons (not applicable for N-functionalization, but relevant for side-chain chemistry).

Solubility Issues

The spiro[3.6]decane scaffold is lipophilic.

  • Issue: The HCl salt is often sticky or hygroscopic.

  • Solution: Convert to the free base prior to reaction if using non-polar solvents (Toluene). Partition between 1N NaOH and MTBE, dry the organic layer, and evaporate.

Monitoring
  • TLC: Azetidines stain poorly with UV. Use Ninhydrin (for free amine) or Iodine/KMnO4 (for functionalized products).

  • NMR: The spiro-junction creates a distinct splitting pattern. The azetidine protons (CH₂) typically appear around 3.5–4.0 ppm.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isomers.Organic Letters . Link

    • Context: Foundational work on spiro-azetidine synthesis and properties, establishing the stability profiles relevant to the [3.6] analogs.
  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[2][3]Angewandte Chemie International Edition . Link

    • Context: Authoritative review on the physical properties (logP, solubility) and strategic value of spirocyclic scaffolds in drug design.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science . Link

    • Context: The definitive guide for selecting RuPhos/BrettPhos for hindered secondary amines like the spiro-azetidine.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.Chemical Reviews . Link

    • Context: Validates the use of T3P for sterically hindered amine couplings.
  • PubChem Compound Summary. (2025). Spiro[3.6]decane.National Center for Biotechnology Information . Link

    • Context: Source of physicochemical data and structural identifiers for the parent scaffold.[4]

Sources

Application Note: Leveraging Spirocyclic Scaffolds in DNA-Encoded Library Synthesis with tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the application of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate in the synthesis of DNA-Encoded Libraries (DEL). This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Three-Dimensionality in Drug Discovery

The exploration of novel chemical space is a cornerstone of modern drug discovery. A significant shift from flat, aromatic structures towards more three-dimensional (3D) molecules has been driven by the need to address challenging biological targets, such as protein-protein interactions. Molecules with a higher fraction of sp3-hybridized carbon atoms often exhibit improved physicochemical properties, including enhanced solubility and reduced off-target toxicity. Spirocyclic scaffolds, which contain at least two rings connected by a single common atom, are particularly valuable in this regard as they introduce conformational rigidity and a well-defined 3D geometry into molecules.

This application note provides a detailed guide to the use of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate, a bifunctional building block, in the synthesis of DNA-Encoded Libraries (DEL). The unique spiro[3.6]decane core offers a distinct 3D vector for substituent projection, while the differentially protected diamine functionalities allow for sequential, orthogonal derivatization, making it an ideal scaffold for generating diverse and structurally complex libraries.

The Strategic Advantage of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate in DEL

The structure of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate presents several key advantages for DEL synthesis:

  • Orthogonal Reactivity: The presence of a free secondary amine and a Boc-protected secondary amine allows for a two-stage diversification strategy. The first point of diversity is introduced at the unprotected nitrogen, followed by deprotection and subsequent reaction at the second nitrogen.

  • Introduction of 3D Character: The rigid, non-planar spirocyclic core introduces a significant degree of three-dimensionality into the library members, enabling them to explore protein binding pockets that are inaccessible to flatter molecules.

  • Novel Chemical Space: The spiro[3.6]decane scaffold is underrepresented in many screening collections, offering the potential to generate novel chemotypes with unique biological activities.

  • Synthetic Tractability: The building block is synthetically accessible and its reactivity is well-suited for the mild, aqueous conditions typically required for on-DNA chemistry.

Below is a diagram illustrating the overall workflow for incorporating this building block into a DEL synthesis campaign.

G cluster_0 Cycle 1: Scaffold Attachment & First Diversification cluster_1 Cycle 2: Deprotection & Second Diversification DNA_oligo DNA Oligo (with 5'-amino modifier) DNA_R1 DNA-R1 Conjugate DNA_oligo->DNA_R1 Amide Coupling Activated_acid_1 Activated Carboxylic Acid (R1-COOH) Activated_acid_1->DNA_R1 DNA_R1_Scaffold DNA-R1-Scaffold Conjugate DNA_R1->DNA_R1_Scaffold Reductive Amination Scaffold tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate Scaffold->DNA_R1_Scaffold Boc_Deprotection Boc Deprotection (Mild Acidic Conditions) DNA_R1_Scaffold->Boc_Deprotection DNA_R1_Scaffold_NH DNA-R1-Scaffold (Free Amine) Boc_Deprotection->DNA_R1_Scaffold_NH Final_DEL_Member Final DEL Library Member DNA_R1_Scaffold_NH->Final_DEL_Member Amide Coupling Activated_acid_2 Activated Carboxylic Acid (R2-COOH) Activated_acid_2->Final_DEL_Member

Figure 1: A high-level overview of the workflow for incorporating tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate into a DEL synthesis.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific DNA sequence, building blocks, and available laboratory equipment.

Protocol 1: On-DNA Reductive Amination of the Spirocyclic Scaffold

This protocol describes the conjugation of the tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate to a DNA-conjugated aldehyde.

Rationale: Reductive amination is a robust and DNA-compatible reaction for forming carbon-nitrogen bonds. The reaction proceeds under mild, aqueous conditions and is generally high-yielding. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate and does not reduce the aldehyde starting material.

Materials:

  • DNA-conjugated aldehyde (e.g., prepared by coupling 4-formylbenzoic acid to an amino-modified DNA oligo)

  • tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate

  • Sodium cyanoborohydride (NaBH3CN)

  • HEPES buffer (1 M, pH 7.5)

  • Nuclease-free water

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the DNA-conjugated aldehyde to a final concentration of 100 µM in HEPES buffer (100 mM final concentration).

  • Add a 100-fold molar excess of tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (10 mM final concentration).

  • Add a 100-fold molar excess of sodium cyanoborohydride (10 mM final concentration).

  • Incubate the reaction at 37 °C for 16 hours with gentle shaking.

  • Purify the DNA-scaffold conjugate using a suitable method, such as ethanol precipitation or size-exclusion chromatography, to remove excess reagents.

Table 1: Typical Reaction Parameters for On-DNA Reductive Amination

ParameterRecommended ValueNotes
DNA Concentration100 µMCan be adjusted based on the scale of the library.
Scaffold Concentration10 mM (100 eq.)A large excess is used to drive the reaction to completion.
Reducing Agent10 mM NaBH3CN (100 eq.)Ensure the reducing agent is added last.
Buffer100 mM HEPES, pH 7.5Other non-amine containing buffers can be used.
Temperature37 °CIncubation temperature can be optimized (e.g., 25-45 °C).
Reaction Time16 hoursReaction progress can be monitored by LC-MS or gel electrophoresis.
Protocol 2: On-DNA Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group from the DNA-conjugated spirocyclic scaffold.

Rationale: The Boc group is an acid-labile protecting group. For on-DNA applications, it is crucial to use conditions that are acidic enough to remove the Boc group without causing depurination of the DNA. Trifluoroacetic acid (TFA) at a controlled concentration and for a limited time is a common method for achieving this.

Materials:

  • Purified DNA-scaffold conjugate

  • Trifluoroacetic acid (TFA)

  • Tris-EDTA (TE) buffer (1 M Tris, 100 mM EDTA, pH 8.0)

  • Nuclease-free water

Procedure:

  • Resuspend the purified DNA-scaffold conjugate in nuclease-free water.

  • Add TFA to a final concentration of 10% (v/v).

  • Incubate the reaction at room temperature (25 °C) for 30 minutes.

  • Quench the reaction by adding an equal volume of TE buffer.

  • Purify the deprotected DNA-scaffold conjugate immediately using ethanol precipitation or a suitable spin column to remove the TFA and salts.

G cluster_0 On-DNA Boc Deprotection Workflow Start DNA-Scaffold-Boc Add_TFA Add 10% TFA Start->Add_TFA Incubate Incubate 30 min at 25°C Add_TFA->Incubate Quench Quench with TE Buffer Incubate->Quench Purify Purify (e.g., Ethanol Precipitation) Quench->Purify End Deprotected DNA-Scaffold-NH2 Purify->End

Figure 2: A step-by-step workflow for the on-DNA Boc deprotection of the spirocyclic scaffold.

Protocol 3: Second Diversification via On-DNA Amide Coupling

This protocol describes the acylation of the newly deprotected secondary amine on the DNA-conjugated scaffold.

Rationale: Amide bond formation is one of the most widely used reactions in medicinal chemistry and DEL synthesis due to its stability and the vast number of commercially available carboxylic acids. The use of a water-soluble carbodiimide, such as EDC, in combination with an activator, like Sulfo-NHS, allows for efficient amide coupling in an aqueous environment with minimal side reactions.

Materials:

  • Purified deprotected DNA-scaffold conjugate

  • Carboxylic acid building blocks (R2-COOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • N,N-Diisopropylethylamine (DIPEA)

  • Borate buffer (1 M, pH 8.5)

  • Nuclease-free water

Procedure:

  • In separate tubes for each carboxylic acid, pre-activate the carboxylic acids by mixing the acid (10 mM final concentration), EDC (20 mM final concentration), and Sulfo-NHS (25 mM final concentration) in borate buffer (100 mM final concentration) and incubating for 30 minutes at room temperature.

  • Add the pre-activated carboxylic acid mixture to the deprotected DNA-scaffold conjugate.

  • Add DIPEA to a final concentration of 50 mM.

  • Incubate the reaction at 25 °C for 4 hours.

  • Pool the reactions from the different carboxylic acids.

  • Purify the final DEL library by ethanol precipitation or other suitable methods.

Table 2: Reagent Concentrations for On-DNA Amide Coupling

ReagentStock ConcentrationFinal ConcentrationMolar Equivalence (to DNA)
Deprotected DNA1 mM50 µM1x
Carboxylic Acid (R2)200 mM10 mM200x
EDC400 mM20 mM400x
Sulfo-NHS500 mM25 mM500x
DIPEA1 M50 mM1000x
Conclusion

The tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate is a powerful building block for the synthesis of DNA-Encoded Libraries. Its unique spirocyclic core introduces valuable three-dimensionality, while the orthogonal protecting group strategy allows for controlled, stepwise diversification. The protocols outlined in this application note provide a robust framework for the successful incorporation of this and similar scaffolds into DEL campaigns, enabling the exploration of novel and complex chemical space in the quest for new therapeutic agents.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

Application Note: Advanced Amide Coupling Strategies for Sterically Hindered Spiro Amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Causality

Spirocyclic amines, such as azaspiro[4.5]decane derivatives, are increasingly utilized in modern drug development to increase the fraction of sp³-hybridized carbons (Fsp³) and access unique 3D chemical space[1]. However, the conformational rigidity and extreme steric bulk surrounding the spiro nitrogen make standard amide coupling reactions notoriously sluggish or entirely ineffective[1].

The Causality of Failure: Traditional coupling reagents like HATU or EDC/HOBt operate by converting the carboxylic acid into an activated ester (e.g., an OAt or OBt ester). For primary and unhindered secondary amines, this ester is sufficiently electrophilic. However, for spiro amines, physical obstruction prevents the nucleophile from achieving the required Bürgi-Dunitz trajectory to attack the bulky activated ester[2]. This steric clash leads to prolonged reaction times, incomplete conversion, and an increased likelihood of epimerization or side reactions (such as guanidinylation of the amine by excess HATU)[2].

The Solution: To overcome this barrier, the reaction must proceed through a highly electrophilic and sterically compact intermediate. Two field-proven strategies excel in this domain:

  • Acyl Imidazolium Formation: Utilizing TCFH (N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole) to generate a highly reactive N-acyl imidazolium ion[3].

  • In situ Acid Chloride Generation: Utilizing Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to form a compact acid chloride under mild, neutral conditions[4],[5].

Reagent Selection & Comparative Data

To guide experimental design, the following table summarizes the quantitative and qualitative differences between standard and advanced coupling conditions for hindered spiro amines.

Coupling ReagentActive IntermediateBase RequirementEfficacy on Spiro AminesEpimerization RiskKey Advantage
HATU OAt EsterDIPEA / TEAPoor to ModerateModerateExcellent for standard primary/secondary amines.
TCFH / NMI N-Acyl ImidazoliumNMI (Dual role)Excellent Very LowRapid reaction at room temperature; avoids DIPEA side reactions.
Ghosez's Reagent Acid ChloridePyridine / NoneExcellent Low to ModerateHighly effective for completely non-nucleophilic or deactivated amines.

Workflow & Mechanistic Visualizations

TCFH-NMI Activation Mechanism

The success of TCFH-NMI relies on the rapid generation of an N-acyl imidazolium intermediate. Unlike DIPEA, which can cause low conversion and side products with TCFH, NMI acts synergistically as both a nucleophilic catalyst and a Brønsted base[3].

Mechanism A Carboxylic Acid C N-Acyl Imidazolium (Highly Reactive) A->C Activation B TCFH + NMI B->C Catalysis E Amide Product C->E Nucleophilic Attack D Spiro Amine (Sterically Hindered) D->E Coupling

Fig 1. Mechanism of TCFH-NMI mediated amide coupling via an N-acyl imidazolium intermediate.

General Experimental Workflow

Workflow S1 1. Substrate Preparation Dissolve Acid in MeCN or DCM S2 2. Pre-Activation Add Ghosez's Reagent or TCFH (0°C to RT) S1->S2 S3 3. Amine Addition Add Spiro Amine + Base (Stir 1-4 hrs) S2->S3 S4 4. Quench & Workup Add Water/Buffer, Extract Organics S3->S4 S5 5. Purification Flash Chromatography / HPLC S4->S5

Fig 2. Standard experimental workflow for hindered amide coupling. (Max Width: 760px)

Self-Validating Experimental Protocols

Protocol A: TCFH-NMI Mediated Coupling

This protocol is optimized for spiro amines where standard uronium reagents fail. The system is self-validating through intermediate tracking.

Materials:

  • Carboxylic acid (1.0 eq)

  • Sterically hindered spiro amine (1.1 - 1.5 eq)

  • TCFH (1.1 eq)

  • N-methylimidazole (NMI) (2.5 - 3.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Substrate Preparation: In an oven-dried flask under inert atmosphere (argon/nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Pre-Activation: Add NMI (2.5 eq) to the solution, followed immediately by TCFH (1.1 eq) in a single portion.

  • In-Process Control (Self-Validation): Stir the mixture at room temperature for 15 minutes. Withdraw a 5 µL aliquot and quench into 100 µL of methanol. Analyze via LC-MS. The presence of the methyl ester confirms successful activation to the N-acyl imidazolium[3].

  • Coupling: Once activation is confirmed, add the spiro amine (1.1 eq). The reaction is typically rapid and generates a mild exotherm.

  • Monitoring & Workup: Stir for 1–2 hours. Monitor the disappearance of the amine via TLC or LC-MS. Upon completion, quench the reaction with water. Extract the aqueous layer with Ethyl Acetate or DCM.

  • Purification: Wash the organic layer with 1M HCl (to remove excess NMI), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Ghosez's Reagent Mediated Coupling

For exceptionally deactivated or hindered systems (e.g., highly substituted azaspirocycles or non-nucleophilic anilines), in situ acid chloride generation is required[4],[5].

Materials:

  • Carboxylic acid (1.0 eq)

  • Spiro amine (1.2 eq)

  • Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq)

  • Anhydrous DCM or Benzene

Step-by-Step Methodology:

  • Acid Chloride Generation: Dissolve the carboxylic acid in anhydrous DCM (0.1 M) and cool to 0 °C under argon.

  • Activation: Dropwise add Ghosez's reagent (1.2 eq). Stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1–2 hours[5].

  • In-Process Control (Self-Validation): Quench a 5 µL aliquot in methanol containing a drop of triethylamine. LC-MS detection of the methyl ester confirms complete conversion to the acid chloride.

  • Coupling: Cool the reaction back to 0 °C. Add the spiro amine (1.2 eq) dissolved in a minimal amount of DCM. Note: If the amine is an HCl salt, add 2.5 eq of Pyridine or 2,6-Lutidine. Avoid DIPEA to minimize ketene formation or epimerization.

  • Completion & Workup: Allow the reaction to warm to room temperature and stir overnight. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

References

  • Organic Letters (ACS). "TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations." URL:[Link]

  • Organic & Biomolecular Chemistry (RSC). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." URL:[Link]

  • Organic Letters (ACS). "Total Synthesis of the Reported Structure of Cahuitamycin A: Insights into an Elusive Natural Product Scaffold." URL:[Link]

Sources

Application Notes and Protocols for Orthogonal Protecting Group Strategies for 1,7-Diazaspiro Diamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,7-Diazaspiro[4.4]nonane and its analogues are privileged scaffolds in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures provide a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. The presence of two distinct secondary amine functionalities offers a valuable opportunity for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR). However, the selective functionalization of these two nitrogen atoms presents a significant synthetic challenge. To address this, an orthogonal protecting group strategy is essential. This document provides a comprehensive guide to the theory and practice of applying an orthogonal protection strategy to 1,7-diazaspiro diamines, focusing on the widely used tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups.

The core principle of an orthogonal protection strategy is the use of protecting groups that can be removed under distinct, non-interfering conditions.[1] This allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected. For the 1,7-diazaspiro diamine core, the acid-labile Boc group and the hydrogenolysis-labile Cbz group represent an ideal orthogonal pair.[2][3]

Strategic Overview

The successful implementation of an orthogonal protection strategy for 1,7-diazaspiro diamines hinges on a three-stage process:

  • Selective Mono-Protection: The first crucial step is the regioselective protection of one of the two equivalent secondary amine groups.

  • Second Amine Protection: The remaining free amine is then protected with a second, orthogonal protecting group.

  • Selective Deprotection and Functionalization: Finally, one protecting group is selectively removed, allowing for the functionalization of the liberated amine, followed by the removal of the second protecting group for further modification if required.

This systematic approach provides precise control over the synthetic route, enabling the creation of well-defined, differentially substituted 1,7-diazaspiro diamine derivatives.

Diagram of the Orthogonal Protection Strategy Workflow

Orthogonal_Protection_Strategy Diamine 1,7-Diazaspiro[4.4]nonane Mono_Boc 1-Boc-1,7-diazaspiro[4.4]nonane Diamine->Mono_Boc Boc₂O (1 eq) Me₃SiCl (1 eq) Di_Protected 1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane Mono_Boc->Di_Protected Cbz-Cl Base N7_Functionalized N7-Functionalized-N1-Boc-1,7-diazaspiro[4.4]nonane Di_Protected->N7_Functionalized TFA N1_Functionalized N1-Functionalized-N7-Cbz-1,7-diazaspiro[4.4]nonane Di_Protected->N1_Functionalized H₂, Pd/C Final_N7_Functionalized N7-Functionalized 1,7-diazaspiro[4.4]nonane N7_Functionalized->Final_N7_Functionalized H₂, Pd/C Final_N1_Functionalized N1-Functionalized 1,7-diazaspiro[4.4]nonane N1_Functionalized->Final_N1_Functionalized TFA

Caption: Workflow for the orthogonal protection and selective functionalization of 1,7-diazaspiro[4.4]nonane.

Mechanistic Considerations for Regioselective Mono-protection

Achieving selective mono-protection of a symmetrical diamine like 1,7-diazaspiro[4.4]nonane requires a strategy to differentiate the two chemically equivalent nitrogen atoms. A highly effective method involves the in-situ generation of one equivalent of a hydrochloride salt.[4] The addition of a reagent like trimethylsilyl chloride (Me₃SiCl) to the reaction mixture containing methanol generates a single equivalent of HCl.[4] This protonates one of the amine groups, rendering it non-nucleophilic and effectively "protecting" it as an ammonium salt. The remaining free amine can then react with one equivalent of di-tert-butyl dicarbonate (Boc₂O) to yield the mono-Boc protected product with high selectivity.[5] The steric bulk of the spirocyclic framework is not anticipated to significantly differentiate the two nitrogens, making this electronic-based differentiation crucial.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of 1,7-Diazaspiro[4.4]nonane

This protocol is adapted from a general method for the mono-Boc protection of symmetrical diamines.[4]

Materials:

  • 1,7-Diazaspiro[4.4]nonane

  • Anhydrous Methanol (MeOH)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,7-diazaspiro[4.4]nonane (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trimethylsilyl chloride (1.0 eq) dropwise to the stirred solution. A white precipitate may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add deionized water (approximately 1 mL per mmol of diamine), followed by a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Boc₂O.

  • Adjust the pH of the aqueous layer to >12 with 2N NaOH solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-1,7-diazaspiro[4.4]nonane.

Protocol 2: Cbz Protection of 1-Boc-1,7-diazaspiro[4.4]nonane

This protocol outlines the protection of the remaining secondary amine with a Cbz group.

Materials:

  • 1-Boc-1,7-diazaspiro[4.4]nonane

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • A suitable base (e.g., Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃))

  • Benzyl chloroformate (Cbz-Cl)

  • Deionized Water

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-Boc-1,7-diazaspiro[4.4]nonane (1.0 eq) and the base (e.g., NaHCO₃, 2.0 eq) in a mixture of THF and water (2:1) or in DCM.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent such as ethyl acetate or DCM.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane.

Protocol 3: Selective Deprotection of the Boc Group

This protocol describes the selective removal of the Boc group using trifluoroacetic acid (TFA).[7]

Materials:

  • 1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the di-protected diamine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add TFA (typically 20-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-Cbz-1,7-diazaspiro[4.4]nonane.

Protocol 4: Selective Deprotection of the Cbz Group

This protocol details the selective removal of the Cbz group via catalytic hydrogenolysis.[6]

Materials:

  • 1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the di-protected diamine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care while wet.

  • Concentrate the filtrate under reduced pressure to yield 1-Boc-1,7-diazaspiro[4.4]nonane.

Data Summary Table

StepReactionKey ReagentsTypical ConditionsExpected YieldReference
1Mono-Boc Protection1,7-diazaspiro[4.4]nonane, Me₃SiCl, Boc₂OMeOH, 0 °C to RT60-80%[4]
2Cbz Protection1-Boc-1,7-diazaspiro[4.4]nonane, Cbz-Cl, BaseTHF/H₂O or DCM, 0 °C to RT85-95%[6]
3Selective Boc Deprotection1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane, TFADCM, 0 °C to RT>90%[7]
4Selective Cbz Deprotection1-Boc-7-Cbz-1,7-diazaspiro[4.4]nonane, H₂, Pd/CMeOH or EtOH, RT>95%[6]

Note: Yields are estimates based on general procedures and may vary depending on the specific reaction scale and purification.

Troubleshooting and Key Considerations

  • Mono-protection Selectivity: Incomplete mono-protonation can lead to the formation of di-Boc-protected byproducts. Ensure the accurate addition of one equivalent of the HCl source (Me₃SiCl).

  • Cbz Protection: Benzyl chloroformate is moisture-sensitive. Use anhydrous conditions for the Cbz protection step, especially when using an organic solvent like DCM.

  • Boc Deprotection: The use of scavengers, such as triethylsilane or anisole, can be beneficial during TFA-mediated deprotection to trap the liberated tert-butyl cation and prevent potential side reactions with sensitive functional groups.

  • Cbz Deprotection: The activity of the Pd/C catalyst is crucial. Use a fresh, high-quality catalyst. If the reaction is sluggish, gentle heating or increasing the hydrogen pressure may be necessary. Ensure that the solvent is deoxygenated to prevent catalyst poisoning.

Conclusion

The orthogonal protection strategy employing Boc and Cbz groups provides a robust and reliable method for the selective functionalization of 1,7-diazaspiro diamines. The protocols detailed in this application note offer a systematic and high-yielding pathway to access differentially substituted spirocyclic scaffolds. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can effectively utilize this powerful synthetic tool to accelerate the discovery and development of novel chemical entities for a wide range of applications.

References

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines – Carbamates. [Link]

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Reyes-Rios, F., & Aguirre, G. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 53-59.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

Sources

Unlocking New Dimensions in Protein Degradation: A Guide to Incorporating Spiro[3.6]decane Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: Beyond the Flexible Chain - The Rationale for Rigid Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that tethers them together.[1] While early PROTAC design heavily relied on flexible alkyl and polyethylene glycol (PEG) linkers, the field is increasingly recognizing the profound impact of the linker's structural characteristics on a PROTAC's overall performance.[2]

The linker is far more than a passive spacer; its length, composition, and rigidity critically influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as cell permeability and metabolic stability.[1][3] While flexible linkers offer synthetic accessibility, they can also lead to an entropic penalty upon ternary complex formation, potentially destabilizing the key intermediate in the degradation pathway.[3] This has spurred the exploration of more rigid linker architectures to pre-organize the PROTAC into a bioactive conformation, thereby enhancing ternary complex formation and improving overall efficacy.[2]

II. The Spiro[3.6]decane Advantage: A New Frontier in 3D-Structured Linkers

Among the various rigid linker strategies, spirocyclic scaffolds have garnered significant interest. Spiro compounds, characterized by two rings connected through a single shared atom, introduce a unique three-dimensional and conformationally constrained geometry.[4] The spiro[3.6]decane linker, with its fused cyclobutane and cycloheptane rings, offers a compelling set of advantages for PROTAC design:

  • Enhanced Selectivity and Pre-organization: The rigid spiro[3.6]decane framework can lock the molecular conformation of the PROTAC, reducing its rotational freedom.[1] This pre-organization can favor a specific orientation that is optimal for the formation of a stable and productive ternary complex, potentially leading to enhanced selectivity for the target protein.[1]

  • Improved Physicochemical Properties: The introduction of a rigid, aliphatic spirocyclic core can significantly impact a PROTAC's physicochemical properties. Compared to linear, flexible linkers, spiro[3.6]decane can improve metabolic stability by shielding the molecule from enzymatic degradation.[1] Furthermore, the three-dimensional nature of the linker can help to minimize hydrophobic collapse and aggregation, which can be a challenge for large PROTAC molecules.[5]

  • Vectorial Control and Novel IP Space: The defined geometry of the spiro[3.6]decane linker allows for precise control over the spatial orientation of the POI and E3 ligase ligands. This "vectoriality" is crucial for optimizing the protein-protein interactions within the ternary complex. Moreover, the use of such novel linker architectures can open up new intellectual property (IP) space in a competitive landscape.[5]

III. Workflow for Designing and Evaluating Spiro[3.6]decane-Containing PROTACs

The successful incorporation of a spiro[3.6]decane linker into a PROTAC requires a systematic approach, from initial design and synthesis to comprehensive biological evaluation. The following workflow outlines the key stages:

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Design Computational Modeling & Linker Design Synthesis Synthesis of Functionalized Spiro[3.6]decane Linker Design->Synthesis Select functionalization points Conjugation PROTAC Assembly Synthesis->Conjugation Provide reactive handles Biophysical Biophysical Assays Conjugation->Biophysical Purified PROTAC Cellular Cell-Based Assays Biophysical->Cellular Confirm ternary complex formation ADME In Vitro ADME Cellular->ADME Assess degradation & cytotoxicity

Sources

Application Note: Procedures for Selective N-Alkylation of 1,7-Diazaspiro[3.6]decane

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, computational chemists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Mechanistic Rationale

The integration of spirocyclic diamines into drug discovery pipelines has surged due to their ability to increase the sp³-hybridized carbon fraction of drug candidates, thereby improving metabolic stability, aqueous solubility, and providing unique conformational rigidities . Among these, 1,7-diazaspiro[3.6]decane is a highly valuable scaffold. However, its dual secondary amine functional groups present a regioselectivity challenge during derivatization.

As an application scientist, achieving selective N-alkylation requires exploiting the distinct steric and electronic microenvironments of the two nitrogen atoms:

  • N1 (Azetidine Ring): This nitrogen is located in a strained 4-membered ring and is directly adjacent to the spiro quaternary carbon (C4). The ring strain increases the s-character of the nitrogen lone pair, inherently reducing its basicity and nucleophilicity. Furthermore, the adjacent spiro center creates a massive steric shield.

  • N7 (Azepane Ring): Located in a flexible 7-membered ring and separated from the spiro center by two methylene units, N7 behaves as a typical, highly nucleophilic secondary amine.

The Causality of Selectivity: Because N7 is both thermodynamically more basic and kinetically more nucleophilic, electrophiles will preferentially attack the azepane nitrogen. Direct alkylation or reductive amination will selectively yield N7-derivatives. Conversely, targeting the sterically hindered N1 position requires a "protection-alkylation-deprotection" sequence, utilizing the commercially standard intermediate tert-butyl 1,7-diazaspiro[3.6]decane-7-carboxylate .

Strategic Workflows for Regioselective Alkylation

The following diagram illustrates the divergent synthetic pathways required to selectively functionalize either the N7 or N1 position.

G cluster_A Pathway A: N7-Selective cluster_B Pathway B: N1-Selective Start 1,7-diazaspiro[3.6]decane (Free Diamine) DirectAlk Direct Reductive Amination (Aldehyde, NaBH(OAc)3) Start->DirectAlk Kinetically Favored Protect Selective Protection (1 eq. Boc2O, 0°C) Start->Protect Steric Differentiation ProdA N7-Alkyl-1,7-diazaspiro[3.6]decane DirectAlk->ProdA BocInt N7-Boc-1,7-diazaspiro[3.6]decane Protect->BocInt AlkylateN1 N1-Alkylation (R-X, NaH, Heat) BocInt->AlkylateN1 Deprotect Boc Deprotection (TFA or HCl) AlkylateN1->Deprotect ProdB N1-Alkyl-1,7-diazaspiro[3.6]decane Deprotect->ProdB

Figure 1: Strategic workflows for the regioselective N-alkylation of 1,7-diazaspiro[3.6]decane.

Quantitative Data: Reaction Parameters & Regioselectivity

To guide experimental design, the following table summarizes the optimized conditions, expected yields, and regioselectivity ratios for the different alkylation strategies.

Target NitrogenSynthetic StrategyKey ReagentsTempTimeTypical YieldRegioselectivity (Target:Other)
N7 Direct Reductive AminationAldehyde, NaBH(OAc)₃, DCERT2-4 h75 - 85%> 95 : 5
N7 Direct AlkylationR-X, K₂CO₃, DMF0°C → RT12 h60 - 70%85 : 15
N1 Protection-Alkylation1. Boc₂O2. R-X, NaH3. TFA/DCM0°C → 80°C24 h (Total)50 - 65% (Over 3 steps)> 99 : 1 (Absolute via protection)

Experimental Protocols

Protocol A: N7-Selective Alkylation via Reductive Amination

Rationale: Reductive amination is preferred over direct alkylation with alkyl halides for N7 functionalization. Alkyl halides often lead to over-alkylation (quaternization) or competitive N1 alkylation. Using sodium triacetoxyborohydride (NaBH(OAc)₃) ensures the selective reduction of the kinetically favored N7-iminium ion without reducing the unreacted aldehyde .

Materials:

  • 1,7-diazaspiro[3.6]decane (1.0 equiv)

  • Target Aldehyde or Ketone (1.05 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv, optional catalyst)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1,7-diazaspiro[3.6]decane (1.0 mmol) in anhydrous DCE (5.0 mL) under an inert nitrogen atmosphere. Add the target aldehyde (1.05 mmol) and glacial acetic acid (0.1 mmol). Stir the mixture at room temperature for 1 hour to allow complete iminium ion formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.

  • Self-Validation Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The presence of the [M+H]⁺ peak corresponding to the mono-alkylated mass confirms success. The absence of a dialkylated mass confirms N7 regioselectivity.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH:NH₄OH gradient) to yield the pure N7-alkylated product.

Protocol B: Synthesis of N1-Alkyl Derivatives via N7-Boc Protection

Rationale: The steric hindrance and electronic deactivation at N1 necessitate a multi-step approach. N7 is first temporarily masked using a bulky Boc group. Subsequent alkylation of N1 requires a strong base (NaH) to deprotonate the azetidine nitrogen, generating a highly nucleophilic amide anion capable of attacking the alkyl halide.

Step 1: Selective N7-Boc Protection

  • Dissolve 1,7-diazaspiro[3.6]decane (1.0 mmol) in DCM (10 mL) and cool to 0°C.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.0 mmol) in DCM (2 mL) dropwise over 30 minutes. Crucial: Slow addition at 0°C prevents competitive N1 protection.

  • Stir for 2 hours at 0°C, then warm to room temperature.

  • Self-Validation: TLC (Ninhydrin stain). The product spot will stain purple, confirming the N1 secondary amine remains free. LC-MS will show a +100 Da mass shift.

  • Wash with water, dry, and concentrate to yield tert-butyl 1,7-diazaspiro[3.6]decane-7-carboxylate.

Step 2: N1-Alkylation

  • Dissolve the N7-Boc intermediate (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen and cool to 0°C.

  • Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol) carefully. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (R-X, 1.2 mmol) dropwise.

  • Heat the reaction mixture to 60-80°C for 12-18 hours. Note: Heating is required to overcome the steric barrier at the spiro-adjacent N1 position.

  • Quench with ice-water, extract with Ethyl Acetate (3 x 10 mL), wash with LiCl (5% aq) to remove DMF, dry, and concentrate.

Step 3: Boc Deprotection

  • Dissolve the crude N1-alkyl-N7-Boc intermediate in DCM (4 mL).

  • Add Trifluoroacetic acid (TFA, 1 mL) at 0°C. Stir at room temperature for 2 hours.

  • Concentrate under reduced pressure. Neutralize the resulting TFA salt using basic ion-exchange resin or by washing with 1M NaOH during an EtOAc extraction to yield the final N1-alkyl-1,7-diazaspiro[3.6]decane.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ResearchGate. Available at:[Link]

  • Compounds and probes for imaging huntingtin protein (JP2023507185A).Google Patents.

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement Using Spirocyclic Diamine Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for medicinal chemists, structural biologists, and drug development professionals seeking to overcome "flatland" limitations by integrating spirocyclic diamine linkers into small molecules, PROTACs, and antibody-drug conjugates (ADCs).

By replacing planar or highly flexible aliphatic linkers with rigid, three-dimensional spirocyclic scaffolds, researchers can dramatically alter a molecule's physicochemical profile. Below, we dissect the mechanistic causality of these enhancements, provide troubleshooting frameworks for common synthetic bottlenecks, and outline self-validating experimental protocols.

Part 1: Mechanistic Framework & Logical Relationships

To effectively utilize spirocyclic diamines, one must understand the thermodynamic and physicochemical causality behind their behavior. The diagram below illustrates how the structural properties of spirocycles cascade into macroscopic improvements in solubility and permeability.

G Spiro Spirocyclic Diamine Scaffold Fsp3 Increased Fsp3 (3D Character) Spiro->Fsp3 Basicity Altered Basicity (Higher pKa) Spiro->Basicity Rigidity Pre-organized Conformation (Rigidity) Spiro->Rigidity Crystal Disrupted Crystal Packing (Lower Lattice Energy) Fsp3->Crystal LogD Lowered LogD7.4 (Reduced Lipophilicity) Basicity->LogD TPSA Reduced TPSA & Entropic Penalty Rigidity->TPSA Solubility Enhanced Aqueous Solubility Crystal->Solubility LogD->Solubility Permeability Improved Cell Permeability & Target Degradation TPSA->Permeability

Logical framework of solubility and permeability enhancement via spirocyclic diamines.

Part 2: Diagnostic FAQs (Theoretical & Mechanistic)

Q1: Why do spirocyclic diamine linkers improve aqueous solubility compared to traditional planar linkers like benzene or flexible linkers like piperazine? A: The enhancement is driven by two primary mechanisms. First, the inherent three-dimensional nature of spirocycles increases the fraction of sp3-hybridized carbons (Fsp3). This orthogonal geometry disrupts flat aromatic stacking in the solid state, lowering the crystal lattice energy and melting point, which thermodynamically favors dissolution[1]. Second, introducing a spirocyclic center alters the basicity of the amines. This increased basicity means the molecule is more heavily protonated at physiological pH, which lowers the distribution coefficient (LogD7.4) and drives aqueous solubility, even though a carbon atom is technically added to the molecule (2)[2].

Q2: How does the rigidity of spirocyclic linkers affect PROTAC intracellular behavior? A: Flexible alkyl or PEG linkers incur a massive entropic penalty when folding into the required conformation for ternary complex formation (Target-PROTAC-E3 Ligase). Rigid spirocyclic linkers pre-organize the PROTAC into a bioactive conformation. Furthermore, this rigidity reduces the Total Polar Surface Area (TPSA), which directly correlates with improved membrane permeability and doubled degradation activity (DC50) (3)[3].

Q3: Are there specific spirocyclic scaffolds recommended for maximizing solubility? A: Yes. While 2,6-diazaspiro[3.3]heptanes are excellent bioisosteres for piperazine, incorporating an oxygen atom to create oxa-spirocycles yields profound results. The oxygen acts as a hydrogen bond acceptor, significantly lowering lipophilicity (Δlog D ≈ 1). Studies show that oxa-spirocyclic compounds can be up to 40 times more soluble in water than their standard spirocyclic counterparts (4)[4].

Part 3: Wet-Lab Troubleshooting Guide

Issue 1: Incomplete Amide Coupling with Spirocyclic Diamines

  • Symptom: LC-MS analysis of the reaction mixture shows unreacted spirocyclic diamine and a hydrolyzed active ester, with poor product yield.

  • Causality: The rigid, orthogonal geometry of spirocyclic diamines (e.g., spiro[3.3]heptane derivatives) can create significant steric hindrance around the nucleophilic nitrogen. Standard coupling reagents (EDC/HOBt) often form active esters that hydrolyze faster than the hindered amine can attack.

  • Solution: Switch to highly reactive uronium-based coupling reagents (e.g., HATU or COMU). Ensure the reaction environment is strictly anhydrous. Use 3–5 equivalents of a non-nucleophilic base (DIPEA) to guarantee the diamine is fully free-based, and elevate the reaction temperature to 40°C to overcome the activation energy barrier caused by steric bulk.

Issue 2: Compound Precipitation During Biological Assay Dilution

  • Symptom: The spirocycle-linked compound exhibits high solubility in DMSO stocks (>10 mM) but crashes out immediately upon dilution into PBS (pH 7.4) for cellular assays.

  • Causality: While spirocycles generally increase basicity, specific neighboring group effects (especially in oxa-spirocycles or heavily substituted spiro-cores) can depress the pKa. If the pKa drops near or below 7.4, the molecule exists primarily as a neutral, less soluble species in the assay buffer. Rapid solvent shifting from DMSO to water also induces amorphous aggregation.

  • Solution: Conduct a thermodynamic solubility assay across a pH gradient (pH 5.0 to 8.0) to map the ionization profile. If the compound is neutral at pH 7.4, formulate the DMSO stock with a biocompatible surfactant (e.g., 0.1% Tween-20 or Pluronic F-68) prior to aqueous dilution to stabilize transient aggregates.

Part 4: Quantitative Benchmarks

The following table summarizes the physicochemical impact of replacing traditional planar or flexible linkers with spirocyclic architectures.

Linker Core3D GeometryRelative ΔLogD7.4Aqueous SolubilityKey Mechanistic Advantage
Phenyl / Benzene Planar (2D)Baseline1x (Baseline)Standard rigid spacer; prone to crystal stacking.
Piperazine Chair (Flexible 3D)-0.2~2xStandard aliphatic spacer; high entropic penalty.
2,6-Diazaspiro[3.3]heptane Orthogonal (Rigid 3D)-1.05x - 10xIncreased basicity; disrupts solid-state packing.
Oxa-spirocycle Orthogonal (Rigid 3D)-1.5Up to 40xIntroduces H-bond acceptor; highly reduced lipophilicity.

Part 5: Validated Experimental Protocols

Workflow Overview

Workflow Step1 Boc-Deprotection (TFA/DCM) Step2 Amide Coupling (HATU/DIPEA) Step1->Step2 Step3 Purification (Prep-HPLC) Step2->Step3 Step4 Kinetic Solubility (Nephelometry) Step3->Step4 Step5 Data Analysis (LogD & Sol. Limit) Step4->Step5

Step-by-step workflow for spirocyclic linker conjugation and solubility screening.

Protocol A: Conjugation of a Spirocyclic Diamine Linker to a Target Ligand

This protocol utilizes HATU to overcome the steric hindrance inherent to spirocyclic amines.

  • Activation: Dissolve the carboxylic acid-bearing ligand (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU forms a highly reactive O-Atab ester, which is resistant to hydrolysis and highly susceptible to nucleophilic attack, compensating for the spirocycle's steric bulk.

  • Coupling: Add the Boc-protected spirocyclic diamine (e.g., 2-Boc-2,6-diazaspiro[3.3]heptane) (1.1 eq) to the activated mixture. Stir at 40°C for 4 hours.

    • Validation Check: Withdraw 1 µL of the reaction mixture, dilute in 100 µL MeOH, and analyze via LC-MS. The chromatogram should show complete consumption of the starting acid and a dominant mass peak corresponding to the [M+H]+ of the Boc-protected product.

  • Deprotection: Concentrate the mixture under reduced pressure. Resuspend the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

    • Validation Check: LC-MS analysis must show a mass shift of exactly -100 Da, confirming the complete removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Isolation: Remove volatiles under a stream of nitrogen. Purify the resulting free amine via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% TFA modifier) to yield the pure spirocyclic-linked intermediate.

Protocol B: High-Throughput Kinetic Solubility Assay (Nephelometry)

This self-validating system measures the point of precipitation via light scattering, providing a rapid readout of the spirocycle's solubility enhancement.

  • Stock Preparation: Prepare a 10 mM stock solution of the purified spirocyclic compound in 100% DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, create a 10-point 2-fold serial dilution of the compound in DMSO (ranging from 10 mM down to 19.5 µM).

  • Buffer Addition: Transfer 5 µL from each well of the dilution plate into a 96-well flat-bottom UV-transparent reading plate. Rapidly add 95 µL of PBS (pH 7.4) to each well using a multichannel pipette. (Final solvent concentration: 5% DMSO).

    • Validation Check: Include Caffeine (highly soluble) and Amiodarone (poorly soluble) as control rows. Caffeine must show zero scattering across all wells, while Amiodarone must show a sharp scattering spike at concentrations >50 µM. This validates the dynamic range of the nephelometer.

  • Measurement & Analysis: Incubate the plate at room temperature for 2 hours to allow for equilibrium of amorphous aggregates. Read the plate on a nephelometer or microplate reader measuring absorbance/scattering at 620 nm. The kinetic solubility limit is defined as the highest concentration well before a statistically significant increase in light scattering (precipitation) is observed.

Part 6: References

  • Reymond Research Group. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta.

  • BLDpharm. "BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm.

  • PMC. "Oxa-spirocycles: synthesis, properties and applications." National Center for Biotechnology Information.

  • PMC. "Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase." National Center for Biotechnology Information.

  • PMC. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." National Center for Biotechnology Information.

Sources

Technical Support Center: Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Method Development for Spirocyclic Scaffolds (e.g., spiro[3.3]heptanes, spiro[2.3]hexanes, azaspirocycles).

Introduction: Escaping Flatland, Entering the Void

You are likely here because your "Escape from Flatland" drug discovery project has hit a purification wall. Spirocyclic amines offer desirable 3D character and metabolic stability, but they present a unique triad of purification challenges:

  • High Polarity (Low LogP): They refuse to elute in standard normal phase or wash out immediately in reverse phase.

  • Pronounced Basicity: Exposed secondary/tertiary amines interact aggressively with silanols, causing severe peak tailing.

  • UV Transparency: These aliphatic scaffolds often lack chromophores, making them invisible to standard UV detection.

This guide synthesizes field-proven protocols to recover your material from the baseline.

Module 1: Chromatography Troubleshooting
Issue 1: "My compound streaks across the entire column (Tailing)."

Diagnosis: Uncontrolled interaction between the basic amine and acidic silanol groups (


) on the silica surface.
The Fix:  You must mask the silanols or switch the stationary phase.

Protocol A: The "Gold Standard" Mobile Phase (Normal Phase) Do not use plain MeOH/DCM. You need a basic modifier.[1][2][3]

  • Preparation: Create a bulk solvent of DCM:MeOH:NH

    
    OH (90:10:1) .
    
    • Note: Use 25-28% aqueous ammonium hydroxide. Shake vigorously in a separatory funnel to saturate the DCM, then separate the organic layer. Use this organic layer as your "B" solvent.

  • Gradient: Run 0% to 100% B against pure DCM over 15-20 column volumes (CV).

Protocol B: Amine-Functionalized Silica (The "KP-NH" Solution) If the modifier fails, switch to amine-bonded silica (e.g., KP-NH or amino-propyl).

  • Mechanism: The stationary phase is already basic, repelling your amine and preventing silanol binding.

  • Solvent System: Use Hexane/Ethyl Acetate or DCM/MeOH without added amine modifiers.

  • Benefit: Protects sensitive functional groups that might hydrolyze in strong base.

MethodStationary PhaseMobile Phase AMobile Phase BModifier
Traditional Silica (SiO

)
DCMMeOH1% Et

N or 1% NH

OH
Advanced Amine-Silica (NH

)
Hexane or DCMEtOAc or MeOHNone Required
Reverse Phase C18WaterAcetonitrile0.1% Formic Acid
Issue 2: "My compound elutes in the void volume (No Retention)."

Diagnosis: Your compound is fully protonated (


) at neutral/acidic pH, making it too polar for C18 retention.
The Fix:  High pH Reverse Phase Chromatography.

Theory: By raising the pH above the amine's pKa (typically 8–10 for spirocycles), you suppress ionization. The neutral amine is significantly more hydrophobic and will retain on C18.

Protocol: High pH C18

  • Column: Ensure your C18 column is rated for pH > 10 (e.g., hybrid silica or polymer-based).

  • Buffer Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate (pH ~10) in Water.

    • Buffer B: Acetonitrile (or Methanol).

  • Execution: Run a standard 5–95% gradient.

    • Result: Expect retention times to shift from 1 min (void) to 4–8 mins.

Module 2: Detection & Visualization
Issue 3: "I know my reaction worked, but the chromatogram is flat."

Diagnosis: Aliphatic spirocycles (e.g., 2-azaspiro[3.3]heptane) often lack UV-active pi-systems. The Fix: Universal Detection or Derivatization.

Q: UV 214nm vs. 254nm?

  • A: 254nm is useless here. Try 205–210 nm to catch the end-absorption of the amine, but be warned: common solvents (EtOAc, Acetone) absorb heavily here. Use Acetonitrile/Water.[4]

Q: CAD vs. ELSD?

  • A: Charged Aerosol Detection (CAD) is superior for spirocyclic amines.

    • ELSD: Response depends on volatility and particle size; often misses semi-volatiles.

    • CAD: More uniform response factor; higher sensitivity for low-molecular-weight amines.

Visualizing TLC Plates: If you lack CAD, dip your TLC plate in Ninhydrin or Potassium Permanganate (KMnO


)  and heat.
  • Ninhydrin: Primary/Secondary amines turn distinct Red/Purple.

  • KMnO

    
    : Oxidizes the amine; spot turns Yellow/Brown on purple background.
    
Module 3: Workup & Isolation
Issue 4: "My product is stuck in the aqueous layer."

Diagnosis: Polar spirocyclic amines are "water-loving." Standard EtOAc/Ether extractions often fail.

Decision Logic: The Extraction Flow

WorkupLogic Start Reaction Mixture (Aqueous) CheckpH Check pH Start->CheckpH Acidic pH < 9 CheckpH->Acidic Protonated Basify Adjust to pH > 12 (NaOH or K2CO3) CheckpH->Basify Already Basic Acidic->Basify Extract1 Extract with DCM x 3 Basify->Extract1 CheckTLC Check Aqueous TLC Extract1->CheckTLC Success Product in Organic CheckTLC->Success Clean Separation Fail Product still in Aqueous CheckTLC->Fail High Polarity Salting Saturate Aq. with NaCl or K2CO3 (Salting Out) Fail->Salting Extract2 Extract with CHCl3:IPA (3:1) or n-BuOH Salting->Extract2 Extract2->Success

Caption: Logical workflow for extracting highly polar amines from aqueous reaction mixtures.

The "Nuclear Option" for Extraction: If DCM fails:

  • Saturate the aqueous layer with solid K

    
    CO
    
    
    
    (Potassium Carbonate). This "salts out" the amine more effectively than NaCl and maintains high pH.
  • Extract with Chloroform:Isopropanol (3:1) or n-Butanol .

  • Warning: n-Butanol has a high boiling point (

    
    ). You will need a strong vacuum or azeotrope with heptane to remove it.
    
Summary of Recommended Systems
VariableRecommendation for Spirocyclic AminesReason
Stationary Phase Amine-Functionalized (KP-NH) or High-pH stable C18Prevents silanol tailing; allows pH manipulation.
Mobile Phase (NP) DCM / MeOH / NH

OH (90:10:1)
Ammonia competes for silanol sites.
Mobile Phase (RP) 10mM NH

HCO

(pH 10) / MeCN
Suppresses ionization (

) for retention.
Detector CAD or Mass Spec (MS)Overcomes lack of chromophores.
Workup Solvent CHCl

:IPA (3:1)
Higher polarity extracts water-soluble amines.
References
  • Biotage Application Note. (2023). Strategies for the Flash Purification of Ionizable Compounds. Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? (Context on spirocyclic amine properties).
  • University of Rochester. (n.d.). Workup Procedures for Reactions Involving Basic Amines. Retrieved from [Link]

  • Waters Corporation. (2012). Analysis of Basic Compounds at High pH.[5][6] Retrieved from [Link]

Sources

SpiroTech Support: Resolving Regioisomer Formation in Spiro[3.6]decane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ST-306-REGIO Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Executive Summary

The spiro[3.6]decane scaffold is an increasingly valuable bioisostere in medicinal chemistry, offering a unique vector for altering lipophilicity (LogP) and metabolic stability without the planarity of aromatic rings. However, its functionalization presents a distinct challenge: Regioisomerism .[1]

Unlike the symmetric spiro[3.3]heptane, the spiro[3.6]decane system possesses a high degree of asymmetry and conformational flexibility in the seven-membered ring (cycloheptane). This leads to complex mixtures during C-H activation or ring-closing reactions, often resulting in inseparable regioisomers at the


 (C5), 

(C6), and

(C7) positions relative to the spiro center.

This guide provides a systematic workflow to Predict, Prevent, and Purify these isomers.

Module 1: Diagnostic & Triage (The "Why" and "Where")

Before attempting separation, you must identify where the functionalization is occurring. The spiro[3.6]decane system has two distinct domains: the rigid cyclobutane (A-ring) and the fluxional cycloheptane (B-ring).

Conformational Analysis & Steric Mapping

The cycloheptane ring in spiro[3.6]decane exists predominantly in a twist-chair conformation. This creates distinct steric environments for substituents.

  • 
    -Position (C5/C10):  Highly sterically congested due to the adjacent spiro-quaternary carbon. Functionalization here is rare unless directed.
    
  • 
    -Position (C6/C9):  Moderately accessible but often suffers from 1,3-transannular strain.
    
  • 
    -Position (C7/C8):  The most sterically accessible site ("distal"), often the major product in radical C-H functionalization.
    
Diagnostic Decision Tree

Use this flowchart to determine the nature of your isomeric mixture before choosing a separation strategy.

RegioID Start Crude Reaction Mixture NMR 1H NMR (600 MHz+) Solvent: C6D6 or CDCl3 Start->NMR Symmetry Is Symmetry Observed? NMR->Symmetry Sym_Yes High Symmetry (Likely C2/C8 substitution) Symmetry->Sym_Yes Yes Sym_No Complex Multiplets Symmetry->Sym_No No HMBC Run 2D HMBC/HSQC Focus: Spiro Center Correlations Sym_No->HMBC Alpha Correlation to Spiro-C (2-bond) HMBC->Alpha Strong 2J Beta Correlation to Spiro-C (3-bond, weak) HMBC->Beta Weak 3J Gamma No Correlation to Spiro-C HMBC->Gamma None Action_SFC Proceed to SFC Separation (Chiral Stationary Phase) Alpha->Action_SFC Beta->Action_SFC Gamma->Action_SFC

Figure 1: Diagnostic workflow for assigning spiro[3.6]decane regioisomers. Note that benzene-d6 (


) is often superior to 

for resolving cycloalkane multiplets.

Module 2: Synthetic Troubleshooting (Prevention)

If you are consistently getting inseparable mixtures, the issue is likely the synthetic route, not the purification.

Scenario A: "I am getting a mixture of C5/C6/C7 isomers from C-H activation."

Root Cause: The cycloheptane ring lacks sufficient electronic bias. Radical species (e.g., from Minisci-type reactions) will attack the most accessible C-H bonds (C7/C8) but will also hit C6/C9. Protocol Fix: Block and Release Strategy.

  • Pre-functionalization: Do not attempt direct C-H activation on the bare spirocycle.

  • Ketone Handle: Synthesize the spiro[3.6]decan-7-one intermediate first. The ketone fixes the regiochemistry.

  • Derivatization: Use the ketone for reductive amination or Grignard addition. This guarantees functionalization at C7.

Scenario B: "Nucleophilic addition to the spiro-ketone gives diastereomers."

Root Cause: Facial selectivity. The nucleophile can attack the ketone from the "axial" or "equatorial" trajectory relative to the ring pucker. Protocol Fix: Steric Steering.

  • Small Nucleophiles (LiAlH4, NaBH4): Tend to yield the thermodynamic product (equatorial alcohol).

  • Bulky Nucleophiles (L-Selectride): Will attack from the less hindered face, giving the kinetic product (axial alcohol).

  • Tip: Use low temperature (-78°C) to maximize the kinetic/thermodynamic ratio.

Module 3: Separation & Purification (The "Cure")

For spirocycles, Supercritical Fluid Chromatography (SFC) is the gold standard. Traditional Reverse-Phase HPLC (C18) often fails because regioisomers have identical lipophilicity (LogP) and lack distinct


-

interaction capabilities.
The "Spiro-SFC" Protocol

SFC utilizes the unique shape-selectivity of chiral stationary phases (CSPs) to separate achiral regioisomers.

ParameterRecommendationRationale
Column Chiralpak IG or Torus 2-PIC Immobilized amylose (IG) offers superior shape recognition for non-aromatic cycles.
Co-Solvent MeOH + 0.1% DEA (15-25%)Basic additive improves peak shape for amine-functionalized spirocycles.
Back Pressure 120-150 bar Higher density improves solubility of aliphatic spirocycles.
Temperature 40-50°C Slightly elevated T reduces viscosity and improves mass transfer.
Step-by-Step Separation Workflow
  • Screening: Inject 5 µL of crude (5 mg/mL) onto a gradient (5% to 50% MeOH) on Chiralpak IA, IB, IC, and IG columns.

  • Selection: Look for the "split peak." Even a valley of 10% is sufficient for prep-scale stacking.

  • Purification: Switch to isocratic mode (e.g., 18% MeOH) to widen the resolution window.

  • Recovery: Evaporate fractions immediately. Spiro-amines can form carbamates with residual

    
     (appearing as M+44 mass); mild heating in MeOH reverses this.
    

Frequently Asked Questions (FAQs)

Q: Why does my NMR spectrum show broad/missing peaks for the 7-membered ring? A: This is due to conformational flux . The cycloheptane ring flips between twist-chair forms at room temperature.

  • Fix: Run the NMR at -40°C to freeze the conformation or +60°C to average it out. Do not integrate broad peaks at RT.

Q: Can I use X-ray crystallography to determine the regioisomer? A: Yes, but spiro[3.6]decanes are often oils. You must synthesize a crystalline derivative.

  • Recommendation: React your amine/alcohol with p-nitrobenzoyl chloride . The nitro group aids crystallization and provides a UV handle for HPLC.

Q: I see two spots on TLC, but they merge on the column. Why? A: This is likely the "solubility effect." Spiro[3.6]decanes are highly lipophilic. In standard flash chromatography (Hex/EtOAc), they streak.

  • Fix: Add 1% Triethylamine (for amines) or 0.5% Acetic Acid (for alcohols) to your eluent to sharpen the bands.

References

  • Mykhailiuk, P. K. (2017).[2] 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.[2] Angewandte Chemie International Edition, 56(30), 8865–8869. Link[2]

    • Context: Foundational work on spirocyclic bioisosteres and their synthesis.
  • Wu, W., et al. (2017).[3] Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla.[3] Journal of Pharmaceutical and Biomedical Analysis, 134, 18–26. Link[3]

    • Context: Validates the use of SFC for separating spiro-isomers prone to isomeriz
  • Gomes, G. D. P., et al. (2015). Conformational Analysis of Cycloheptane Derivatives. Journal of Organic Chemistry. Link

    • Context: Mechanistic basis for the "twist-chair" conform
  • Krom, B. P., et al. (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling.[1] Journal of the American Chemical Society. Link

    • Context: Advanced analytical technique for identifying regioisomers without full separation.[1]

Sources

Validation & Comparative

1,7-Diazaspirodecane as a Piperazine Bioisostere: A Senior Scientist’s Guide to Scaffold Hopping and Pharmacokinetic Optimization

1,7-Diazaspiro[1]decane as a Piperazine Bioisostere: A Senior Scientist’s Guide to Scaffold Hopping and Pharmacokinetic Optimization

Introduction: The "Escape from Flatland" and the Piperazine Problem

Piperazine is one of the most ubiquitous nitrogenous heterocycles in FDA-approved drugs, prized for its predictable vectorization and synthetic tractability[1]. However, its widespread use is frequently accompanied by significant pharmacokinetic and toxicological liabilities. Piperazine-containing molecules often suffer from high metabolic susceptibility, poor solubility in lipophilic environments, and a notorious propensity to bind the hERG (human Ether-à-go-go-Related Gene) potassium channel, leading to QT prolongation and cardiotoxicity[2].

In the ongoing "escape from flatland" paradigm, spirocyclic diamines have emerged as premium bioisosteres[3]. While simpler spirocycles like 2,6-diazaspiro[4]heptane act as linear, "stretched" piperazine mimics, 1,7-diazaspiro[5]decane —a spirocycle fusing a 4-membered azetidine ring with a 7-membered azepane ring—represents a highly versatile,

6

Mechanistic Insights: The Causality Behind the Isosterism

When a medicinal chemist replaces a piperazine ring with a 1,7-diazaspiro[5]decane system, several profound structural and electronic transformations occur. Understanding the causality behind these changes is critical for rational drug design.

A. Differential pKa Modulation and Regioselective Functionalization

Piperazine possesses two basic nitrogens with symmetric environments, making selective mono-functionalization statistically challenging without protecting group gymnastics. In contrast, 1,7-diazaspiro[5]decane is inherently asymmetric. The nitrogen in the strained 4-membered azetidine ring (position 1) exhibits a significantly lower



B. Counterintuitive Lipophilicity (logD) Reduction

Adding carbon atoms to a scaffold typically increases lipophilicity. However, replacing piperazine with azaspiroheptanes or larger spirocycles like 1,7-diazaspiro[5]decane often lowers the measured

  • Increased Basicity/Ionization: Altered

    
     profiles can increase the fraction of ionized molecules at pH 7.4.
    
  • Disruption of Planarity: The orthogonal nature of the spiro-fusion increases the Fraction of

    
     carbons (
    
    
    ), breaking up flat hydrophobic surface areas and enhancing the molecule's dipole moment, which drastically improves aqueous solvation[7].
C. Mitigation of hERG Toxicity via Steric Clash

The hERG channel's inner cavity preferentially binds basic, lipophilic amines that present a flat, planar pharmacophore. Piperazine fits this cavity perfectly. The orthogonal twist of the 1,7-diazaspiro[5]decane core projects carbon bulk into the Z-axis. This three-dimensional architecture creates a severe steric clash with the aromatic residues (e.g., Tyr652, Phe656) lining the hERG pore, drastically reducing off-target binding affinity and improving the safety margin[2][8].

GPPiperazine Lead(Planar, High hERG)S1,7-diazaspiro[3.6]decaneSubstitutionP->S Scaffold HoppingVExit Vector Shift(Orthogonal Twist)S->V Geometry ChangePKIncreased Fsp3 &Lower logD7.4S->PK Physicochemical ShiftOImproved Safety Margin(Reduced Off-Target Binding)V->O Steric Clash in hERGPK->O Better Solvation

Caption: Logical workflow demonstrating how spirocyclic substitution modulates physicochemical properties and toxicity.

Quantitative Performance Comparison

To objectively evaluate 1,7-diazaspiro[5]decane, we must benchmark it against both the traditional piperazine and the widely used "stretched" bioisostere, 2,6-diazaspiro[4]heptane[3][9].

Property / FeaturePiperazine2,6-Diazaspiro[4]heptane1,7-Diazaspiro[5]decane
Ring Geometry 6-membered (Dynamic Chair)4/4 Spirocyclic (Rigid)4/7 Spirocyclic (Rigid 4 / Flexible 7)
Exit Vector Angle 180° (Linear, para-like)180° (Linear, extended distance)~120°-140° (Angled, meta-like twist)

Profile
~9.8, ~5.6 (Symmetric)~8.0, ~8.0 (Symmetric)~7.8 (Azetidine), ~9.8 (Azepane)

Impact
Baseline ReferenceUp to -1.0 reductionModerate reduction (-0.5 to -0.8)
hERG Liability High (Fits planar cavity)Low (Steric clash)Very Low (Orthogonal bulk)
Primary Use Case Standard linear linkerRigidifying linear pharmacophoresAccessing cryptic pockets; Differential reactivity

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, the evaluation of a new bioisostere must rely on self-validating experimental systems. Below are the definitive protocols for validating the pharmacokinetic and safety improvements of 1,7-diazaspiro[5]decane derivatives.

Protocol A: Comparative Lipophilicity ( ) via Shake-Flask LC-MS

Causality Check: We utilize internal standards to mathematically validate phase separation and extraction efficiency, ensuring the

  • Preparation: Prepare 10 mM DMSO stock solutions of the piperazine parent and the 1,7-diazaspiro[5]decane analog.

  • Phase Equilibration: Add 10 µL of the stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Internal Standardization: Spike the mixture with 5 µL of a known reference standard (e.g., Propranolol, known

    
     = 1.2) to act as an internal system suitability control.
    
  • Agitation & Separation: Vortex the mixture for 1 hour at 25°C to ensure thermodynamic equilibrium. Centrifuge at 3000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully extract 50 µL from both the octanol (top) and aqueous (bottom) layers. Dilute appropriately and analyze via LC-MS/MS (MRM mode).

  • Data Validation: Calculate

    
    . The assay is only considered valid if the calculated 
    
    
    of the Propranolol internal standard falls within ±0.1 log units of its literature value.
Protocol B: Automated Patch-Clamp Assay for hERG Inhibition

Causality Check: Terfenadine is used as a positive control to prove the CHO-hERG cells are actively expressing functional channels and the voltage protocol is correctly triggering tail currents.

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Harvest cells at 70-80% confluency to ensure optimal membrane health for gigaseal formation.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the 1,7-diazaspiro[5]decane analog at escalating concentrations (0.1 µM to 30 µM).

  • System Validation: Conclude the run by perfusing Terfenadine (1 µM). The assay is strictly validated only if Terfenadine produces >80% fractional block of the tail current.

  • Analysis: Calculate the

    
     from the concentration-response curve. A successful bioisosteric replacement should shift the hERG 
    
    
    from the low nanomolar range (typical of piperazines) to >10 µM.

GC1CHO-hERG Cell Prep(Stable Expression)C2Voltage Protocol(-80mV to +20mV)C1->C2C3Compound Perfusion(1,7-diazaspiro[3.6]decane vs Piperazine)C2->C3C4Tail Current Measurement(Data Acquisition)C3->C4V1Internal Validation(Terfenadine IC50 < 50 nM)C4->V1 Assay QCO1Calculate Fractional Block(Determine Safety Ratio)C4->O1V1->O1 Pass/Fail

Caption: Self-validating automated patch-clamp workflow for hERG liability assessment.

Strategic Recommendations for Drug Designers

The decision to utilize 1,7-diazaspiro[5]decane should be driven by specific structural and pharmacokinetic bottlenecks:

  • Use when hERG toxicity halts development: If a piperazine lead exhibits unacceptable cardiovascular liabilities, the orthogonal bulk of the 4/7 spirocycle is highly effective at disrupting the planar pharmacophore required for hERG binding[8].

  • Use to target cryptic pockets: Unlike 2,6-diazaspiro[4]heptane, which maintains a linear 180° exit vector, the 4/7 fused system provides an angled trajectory. This is ideal for probing adjacent sub-pockets in targets like GLP-1 receptors or

    
     receptors[6][8].
    
  • Use for late-stage functionalization: The stark difference in

    
     between the azetidine and azepane nitrogens allows chemists to perform selective mono-alkylations or acylations without the yield-limiting protection/deprotection steps required for symmetric diamines.
    

References

In-Depth 1H NMR Characterization Guide: tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate vs. Symmetrical Spiro Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of "Escaping Flatland"

In modern drug discovery, the transition from flat, aromatic molecules to three-dimensional sp3-rich architectures—often termed the "Escape from Flatland"—has driven the widespread adoption of spirocyclic scaffolds[1]. These motifs improve physicochemical properties, metabolic stability, and target selectivity.

However, characterizing these complex 3D structures presents significant analytical challenges. This guide objectively compares the 1H NMR characterization of a highly flexible, asymmetric scaffold—tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate (Product A)—against a rigid, symmetrical industry standard, tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (Product B). By understanding the causality behind their spectral differences, researchers can establish self-validating protocols for structural confirmation and purity analysis.

Structural Dynamics & Causality in NMR Spectroscopy

When comparing the 1H NMR spectra of Product A and Product B, two fundamental structural phenomena dictate the analytical readout: Molecular Symmetry and the Boc-Rotamer Effect .

The Impact of Symmetry and Ring Strain
  • Product B (Spiro[3.3]heptane): This scaffold consists of two rigid, highly strained 4-membered azetidine rings sharing a spiro carbon. Its high degree of symmetry (

    
     point group-like geometry in the unprotected core) renders the protons within each ring chemically and magnetically equivalent. The resulting NMR spectrum is remarkably simple, consisting primarily of sharp, well-defined singlets.
    
  • Product A (Spiro[3.6]decane): In contrast, Product A features a 4-membered azetidine ring fused to a flexible 7-membered azepane ring. The lack of symmetry, combined with the continuous conformational flipping (pseudorotation) of the 7-membered ring, creates a complex magnetic environment. Protons that would otherwise be equivalent become diastereotopic, resulting in heavily overlapping multiplets in the aliphatic region (1.5–2.5 ppm).

The Boc-Rotamer Effect

Both compounds feature a tert-butyloxycarbonyl (Boc) protecting group. The carbamate functional group (N-COO-tBu) exhibits partial double-bond character at the C–N bond due to resonance[2].

  • Causality: This partial double bond restricts free rotation at room temperature (298 K), trapping the molecule in two distinct conformational states (rotamers)[3].

  • NMR Consequence: Because these rotamers exchange at a rate comparable to the NMR timescale, the signals for protons adjacent to the carbamate nitrogen (and the Boc methyls themselves) undergo severe line broadening or signal duplication[2]. This effect is highly pronounced in the flexible [3.6] system, often masking critical structural information and mimicking the appearance of impurities.

Standardized Experimental Protocol

To definitively prove that broad peaks are an inherent structural feature (rotamers) rather than chemical impurities, the following self-validating Variable Temperature (VT) NMR protocol must be executed.

Step 1: Sample Preparation
  • Standard Analysis: Weigh 10–15 mg of the spirocyclic compound. Dissolve completely in 0.6 mL of Chloroform-d (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • VT-NMR Analysis: If rotamer broadening is suspected, prepare a second sample using 10–15 mg of the compound in 0.6 mL of Dimethyl Sulfoxide-d

    
     (DMSO-d
    
    
    
    ). DMSO is required due to its higher boiling point, allowing for safe heating inside the spectrometer.
Step 2: Standard 1D Acquisition (298 K)
  • Insert the CDCl

    
     sample into a 400 MHz or 500 MHz NMR spectrometer.
    
  • Lock the solvent signal and shim the magnetic field to achieve a line width of

    
     1.0 Hz for the TMS peak.
    
  • Acquire a standard 1H NMR spectrum using a 30° pulse, a relaxation delay (d1) of 2.0 seconds, and 16–32 scans.

  • Process the data. If the peaks adjacent to the nitrogen atoms (3.2–3.6 ppm) are excessively broad, proceed to Step 3.

Step 3: Variable Temperature (VT) NMR (340 K)
  • Insert the DMSO-d

    
     sample.
    
  • Gradually increase the probe temperature to 340 K (67 °C). Causality: The added thermal energy overcomes the rotational energy barrier of the carbamate C–N bond. The rotamers begin to exchange rapidly, coalescing the broad signals into sharp, quantifiable multiplets[3].

  • Allow the sample to equilibrate thermally for 10 minutes.

  • Re-tune and match the probe, re-shim, and acquire the spectrum. Compare the integration and peak shape against the 298 K spectrum to validate purity.

Quantitative Data: 1H NMR Chemical Shift Comparison

The table below summarizes the expected 1H NMR spectral features for both compounds at standard conditions (298 K, CDCl


), highlighting the analytical complexity of the [3.6] system.
Structural FeatureProduct A: tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylateProduct B: tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
Boc Group (-C(CH

)

)
~1.45 ppm (9H, broad singlet)~1.43 ppm (9H, sharp singlet)
Protons adjacent to N-Boc ~3.20 - 3.60 ppm (4H, broad overlapping multiplets, C6 & C8)~3.95 - 4.10 ppm (4H, sharp singlet or AB quartet, C1 & C3)
Protons adjacent to Free NH ~3.30 - 3.50 ppm (2H, multiplet, C2)~3.55 - 3.70 ppm (4H, sharp singlet, C5 & C7)
Aliphatic Ring Protons ~1.50 - 2.50 ppm (8H, complex overlapping multiplets, C3, C5, C9, C10)N/A (No isolated aliphatic CH

groups)
Free Amine (NH) ~1.80 - 2.20 ppm (1H, broad singlet, exchanges with D

O)
~2.00 - 2.50 ppm (1H, broad singlet, exchanges with D

O)
Spectral Complexity High: Requires VT-NMR or 2D NMR (COSY/HSQC) for full assignment.Low: Readily assigned via 1D NMR at 298 K.

Analytical Workflow Visualization

To systematically resolve the structural ambiguities inherent to flexible, Boc-protected spirocycles like Product A, researchers should follow the decision matrix outlined below.

Workflow for resolving complex NMR spectra in Boc-protected spirocyclic amines.

Conclusion

While highly symmetrical spirocycles like tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate offer straightforward analytical characterization, they represent only a fraction of available 3D chemical space. tert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylate provides unique conformational flexibility and vector trajectories highly sought after in modern drug discovery. However, its asymmetry and susceptibility to Boc-rotamer broadening demand a more rigorous analytical approach. By employing Variable Temperature (VT) NMR and 2D correlation spectroscopy, researchers can confidently validate the structural integrity and purity of these advanced spirocyclic building blocks.

References

  • Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]

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Navigating the Labyrinth: A Comparative Guide to Evaluating Blood-Brain Barrier Permeability of Spirocyclic Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The blood-brain barrier (BBB) represents one of the most formidable challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective interface protects the brain, but in doing so, excludes over 98% of potential small-molecule drugs.[1] For medicinal chemists, the spirocyclic scaffold—a unique three-dimensional architecture—presents a compelling strategy for designing novel CNS drug candidates. The inherent rigidity and three-dimensionality of spirocycles can enhance target affinity and metabolic stability while offering vectors to tune physicochemical properties for BBB penetration.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the BBB permeability of novel spirocyclic analogs. We will move beyond a simple listing of assays to a strategic, tiered approach, explaining the rationale behind experimental choices and providing detailed protocols for key methodologies. Our focus is on generating robust, translatable data to confidently advance CNS drug discovery programs.

Part 1: The Physicochemical Gauntlet – Properties Governing BBB Transit

Before embarking on experimental evaluation, a thorough in silico and physicochemical assessment is paramount. The ability of a compound to cross the BBB via passive diffusion is largely dictated by a delicate balance of several properties.[3][4] Understanding these relationships is the first step in designing brain-penetrant spirocyclic molecules.

  • Lipophilicity (logP/logD): A critical driver for membrane traversal. Generally, a logD(7.4) in the range of 1-3 is considered optimal. However, excessive lipophilicity can lead to increased plasma protein binding and non-specific tissue binding, ultimately reducing the unbound fraction of the drug available to cross the BBB.[5]

  • Molecular Weight (MW): Smaller is generally better. Most successful CNS drugs have a molecular weight under 400-500 Daltons, as larger molecules struggle to diffuse across the tight junctions of the BBB.[3]

  • Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. A lower TPSA (< 70-90 Ų) is strongly correlated with higher BBB permeability, as it reduces the desolvation penalty required to enter the lipidic membrane.[6][7]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a compound's polarity. Fewer hydrogen bonds are preferable for efficient BBB penetration.[3][8]

The spirocyclic core itself can favorably influence these parameters, offering a rigid framework that can reduce the number of rotatable bonds and potentially shield polar functional groups. The key is the judicious placement of substituents to fine-tune these properties into the optimal range for brain entry.

Part 2: A Tiered Strategy for Permeability Assessment

A cost-effective and scientifically rigorous approach to evaluating BBB permeability involves a tiered or hierarchical strategy. This allows for the rapid screening of many compounds in early-stage, high-throughput assays, with progressively more complex and resource-intensive models reserved for the most promising candidates.

Tiered_Strategy cluster_0 Early Discovery / High-Throughput Screening cluster_1 Lead Optimization cluster_2 Preclinical Candidate Selection InSilico In Silico & Physicochemical Profiling PAMPA PAMPA-BBB Assay InSilico->PAMPA Filter & Prioritize CellBased Cell-Based Assays (e.g., MDCK-MDR1, hCMEC/D3) PAMPA->CellBased Confirm Permeability & Assess Efflux InVivo In Vivo / In Situ Models (e.g., In Situ Brain Perfusion) CellBased->InVivo Validate in a Physiological System

Caption: A tiered approach for evaluating BBB permeability.

Part 3: In Vitro Permeability Models – The First Experimental Gate

In vitro models offer high-throughput, cost-effective screening capabilities, making them ideal for early-stage discovery and for establishing structure-permeability relationships.[9]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method that models passive, transcellular diffusion.[10] It measures a compound's ability to permeate from a donor compartment, through an artificial membrane composed of lipids (often porcine brain lipid extract), into an acceptor compartment.[11] Its primary advantages are high throughput, low cost, and good predictability for the rate of passive brain penetration.[12]

Causality Behind the Choice: Use PAMPA-BBB as your first-line experimental screen. It isolates the contribution of passive diffusion, which is directly related to the physicochemical properties you are trying to optimize in your spirocyclic analogs. A good PAMPA-BBB result suggests your compound has the intrinsic ability to cross a lipid membrane.

Data Interpretation: The output is an effective permeability coefficient (Pe), typically in units of 10⁻⁶ cm/s.

Permeability ClassPe (10⁻⁶ cm/s)Interpretation for CNS Drug Discovery
High> 4.0High probability of crossing the BBB by passive diffusion.
Medium2.0 - 4.0Borderline; may require optimization or carrier-mediated uptake.
Low< 2.0Unlikely to cross the BBB by passive diffusion; major redesign needed.
(Classification thresholds are a general guide and may vary)
  • Membrane Preparation: A 96-well filter plate (Donor plate) with a PVDF membrane is coated with a solution of porcine brain lipid extract dissolved in an organic solvent like dodecane.[11][13]

  • Compound Preparation: Prepare stock solutions of spirocyclic analogs in DMSO. Dilute to a final concentration (e.g., 50 µM) in a phosphate buffer solution (pH 7.4). The final DMSO concentration should be kept low (<1%) to avoid disrupting the lipid membrane.[11][14]

  • Assay Setup: Add the diluted compound solution to the wells of the Donor plate. Place this plate onto a 96-well acceptor plate containing buffer. This "sandwich" creates the donor and acceptor compartments separated by the lipid-coated membrane.[13]

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4 to 18 hours), ensuring minimal evaporation.[13]

  • Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[15]

  • Calculation: The effective permeability (Pe) is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Cell-Based Assays: Modeling Biological Complexity

While PAMPA is excellent for passive diffusion, it cannot model active transport or the influence of tight junctions. Cell-based assays provide a more biologically relevant system.

  • MDCK-MDR1 Model: This model uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes the P-glycoprotein (P-gp) efflux transporter.[9][16] P-gp is a key efflux pump at the BBB that actively removes many xenobiotics from the brain.[17][18]

  • hCMEC/D3 Model: This is an immortalized human cerebral microvascular endothelial cell line that forms tight junctions and expresses a range of BBB transporters, providing a more comprehensive human-relevant model.[4][19]

Causality Behind the Choice: After identifying compounds with good passive permeability in PAMPA, use a cell-based model to ask the next critical question: Is the compound a substrate for efflux transporters like P-gp?

Data Interpretation: Permeability is measured in two directions: from the apical (blood) side to the basolateral (brain) side (Papp A-B) and vice-versa (Papp B-A). The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

Efflux Ratio (ER)Interpretation
< 2.0Compound is likely not a significant P-gp substrate.
> 2.0Compound is likely a P-gp substrate; brain penetration may be limited in vivo.

A compound with high Papp(A-B) and a low ER is an ideal candidate. A compound with high Papp(A-B) but a high ER may require structural modification to reduce its affinity for P-gp.

Part 4: In Vivo Validation – The Gold Standard

The most definitive data on BBB permeability comes from in vivo studies. The in situ brain perfusion technique is a powerful method that allows for the precise measurement of brain uptake while maintaining the physiological integrity of the BBB.[5][20]

Causality Behind the Choice: This technique is reserved for late-stage lead compounds or preclinical candidates. It provides a direct measure of the rate of transport across the BBB in a living system, integrating the effects of passive permeability, active transport, and plasma protein binding.

InSitu_Perfusion cluster_animal Anesthetized Rodent Brain Brain Vasculature Heart Heart Carotid Common Carotid Artery Carotid->Brain Delivery to Brain Pump Syringe Pump Perfusate Perfusion Fluid (with Spirocyclic Analog) Perfusate->Carotid Cannulation & Infusion

Caption: Workflow for the in situ brain perfusion technique.

  • Animal Preparation: Anesthetize a mouse (e.g., mdr1a(+/+) or mdr1a(-/-) to assess P-gp involvement) and maintain its body temperature at 37°C.[5][21]

  • Surgical Procedure: Expose the common carotid artery. Ligate the external carotid artery and insert a catheter into the common carotid artery, pointing towards the brain.[20]

  • Perfusion: Initiate the perfusion by infusing a known concentration of the spirocyclic analog in a physiological buffer (artificial blood or saline) at a constant flow rate.[20][21] This effectively replaces the animal's own blood supply to the brain for the duration of the experiment.

  • Termination & Sampling: After a short, defined interval (e.g., 30-120 seconds), stop the perfusion and decapitate the animal.[20]

  • Analysis: Dissect the brain, weigh it, and homogenize it. Quantify the concentration of the compound in the brain homogenate and in the perfusate using LC-MS/MS.

  • Calculation: The brain uptake clearance, or permeability-surface area (PS) product, is calculated from the amount of compound in the brain, the concentration in the perfusate, and the perfusion time. This value represents the rate of unidirectional influx into the brain.[5]

Part 5: Synthesizing the Data for Decision Making

Effective evaluation requires integrating data from all tiers. The table below illustrates how data for a hypothetical series of spirocyclic analogs might be presented to guide SAR (Structure-Activity Relationship) and decision-making.

Compound IDMWTPSA (Ų)logD(7.4)PAMPA-BBB Pe (10⁻⁶ cm/s)MDCK-MDR1 Efflux RatioIn Situ Perfusion PS (µL/min/g)Assessment
Spiro-01385652.55.21.2215Excellent Candidate: Good physicochemicals, high passive permeability, not an efflux substrate. Validated by high in vivo uptake.
Spiro-02410882.82.11.585Borderline: Lower passive permeability due to higher TPSA. Moderate in vivo uptake. Needs optimization.
Spiro-03395683.16.88.515Efflux Substrate: Excellent passive permeability but actively removed by P-gp, leading to very low in vivo brain penetration.
Spiro-04480702.61.51.1N/ALow Permeability: High MW likely limits passive diffusion. Not advanced to in vivo studies.

Conclusion

Evaluating the BBB permeability of spirocyclic analogs is a multifaceted process that requires a strategic blend of computational analysis, high-throughput in vitro screening, and definitive in vivo validation. By employing a tiered approach—starting with PAMPA-BBB to assess passive permeability, followed by cell-based assays to identify efflux liabilities, and culminating in in situ brain perfusion for physiological confirmation—researchers can build a comprehensive data package. This logical, evidence-based framework enables confident decision-making, ensuring that only the most promising spirocyclic candidates with a true potential to treat CNS diseases are advanced toward clinical development.

References

  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. PubMed Central.[Link]

  • Comparison of blood-brain barrier permeability assays: in situ brain perfusion, MDR1-MDCKII and PAMPA-BBB. PubMed.[Link]

  • Blood-Brain-Barrier Assay. Creative Bioarray.[Link]

  • In Situ Brain Perfusion Technique. Springer Nature Experiments.[Link]

  • pampa bbb. ADME@NCATS - NIH.[Link]

  • In vitro and in vivo blood brain barrier assay for neurological diseases. Labinsights.[Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray.[Link]

  • In Vitro and In Vivo Blood–Brain Barrier Models to Study West Nile Virus Pathogenesis. PubMed Central.[Link]

  • In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Neuroanatomy.[Link]

  • Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate.[Link]

  • In Situ Brain Perfusion Technique. ResearchGate.[Link]

  • Brain endothelial permeability, transport, and flow assessed over 10 orders of magnitude using the in situ brain perfusion technique. ResearchGate.[Link]

  • In-vitro blood-brain barrier models for drug screening and permeation. Dove Medical Press.[Link]

  • Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study. PubMed Central.[Link]

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central.[Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems.[Link]

  • What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse.[Link]

  • Role of P-Glycoprotein in Drug Disposition. ResearchGate.[Link]

  • How significant is the role of P-glycoprotein in drug absorption and brain uptake? PubMed.[Link]

  • Predicting the Blood-Brain Barrier Permeability of New Drug-Like Compounds via HPLC with Various Stationary Phases. MDPI.[Link]

  • Investigating molecular features that influence blood − brain barrier permeability of compounds. ResearchGate.[Link]

  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed Central.[Link]

  • Molecular determinants of blood–brain barrier permeation. PubMed Central.[Link]

  • Blood Brain Barrier Permeability Assay Background. Neuromics.[Link]

  • In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs. PubMed.[Link]

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Safety Operating Guide

Operational Handling and Disposal Guide: tert-Butyl 1,7-diazaspirodecane-7-carboxylate

Operational Handling and Disposal Guide: tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate

Executive Summary

In modern drug discovery, spirocyclic diamines are highly valued for their ability to impart favorable pharmacokinetic properties and three-dimensional structural complexity to lead compounds. tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate is a critical building block in this domain. However, its handling and disposal require strict adherence to chemical safety protocols. As a Senior Application Scientist, I have observed that the primary logistical risks with this compound arise not only from its intrinsic hazard profile but from the gaseous byproducts generated during its routine synthetic manipulation (Boc-deprotection). This guide provides field-proven, self-validating methodologies for the safe operational handling, neutralization, and disposal of this compound and its associated waste streams.

Physicochemical & Hazard Profile

Before initiating any disposal protocol, it is essential to understand the quantitative and qualitative properties of the material. The following table summarizes the critical safety data required for proper waste categorization [1].

PropertyValue
Chemical Name tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate
CAS Registry Number 1251020-63-9
Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Physical State Solid / Powder
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H332 (Harmful if inhaled)
Signal Word Warning
Storage Temperature 2–8°C (Dry, dark place)

Mechanistic Safety & Handling Principles

To build a truly safe laboratory environment, scientists must understand the causality behind standard operating procedures.

tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate contains a tert-butoxycarbonyl (Boc) protecting group. In synthetic workflows, this group is cleaved using strong acids (e.g., Trifluoroacetic acid (TFA) in Dichloromethane, or HCl in 1,4-Dioxane). Mechanistically, this acidolysis yields the amine salt, carbon dioxide (CO₂), and isobutylene gas.

The Causality of Venting: Because the deprotection generates equimolar amounts of CO₂ and isobutylene, reactions and subsequent waste neutralization must never be performed in sealed containers. Trapping these expanding gases will rapidly overpressurize the vessel, leading to a catastrophic rupture and chemical exposure.

The Causality of Neutralization: The liberated spirocyclic diamine is highly basic. If raw, unneutralized reaction mixtures are indiscriminately dumped into bulk organic waste carboys containing acidic byproducts, violent exothermic acid-base reactions can occur [2]. Neutralizing the waste at the point of generation ensures thermal stability in your bulk waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can physically confirm the success of each step before proceeding.

Protocol A: Disposal of Unused or Expired Solid Reagent

When disposing of the neat, unreacted solid, it must be treated as hazardous organic waste.

  • Containment: Keep the material in its original, tightly sealed glass vial. Do not dissolve it for the sole purpose of disposal.

  • Labeling: Affix a hazardous waste tag clearly stating: "Hazardous Solid Waste: tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate (Toxic/Irritant)."

  • Segregation: Store the vial in a secondary containment tray designated for non-reactive organic solids, strictly segregated from strong oxidizers and concentrated acids.

  • Self-Validation Check: Torque the cap securely and invert the vial over a clean surface. Visually verify the absence of particulate leakage before transferring the container to the institutional Environmental Health and Safety (EHS) collection point.

Protocol B: In-Lab Neutralization & Disposal of Deprotection Mixtures

This workflow applies to liquid waste generated after removing the Boc group.

  • Ventilation: Perform all steps within a certified, properly functioning chemical fume hood.

  • Concentration: Remove excess TFA or HCl in vacuo using a rotary evaporator. Crucial: Ensure the pump is equipped with a secondary liquid nitrogen or dry ice/isopropanol cold trap to capture corrosive acid vapors and protect the pump seals.

  • Neutralization: Transfer the concentrated amine salt residue to a wide-mouth beaker. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise while stirring.

    • Causality: NaHCO₃ is a weak base that safely neutralizes residual acid without generating excessive heat, though it will evolve CO₂ gas.

  • Self-Validation Check: The neutralization is complete when the addition of NaHCO₃ no longer produces visible effervescence (CO₂ bubbles) and a pH indicator strip confirms a stable pH of 7.0–8.0. If effervescence resumes upon further addition, the solution remains acidic and requires more base.

  • Segregation: Transfer the neutralized mixture to a separatory funnel. If extracting the free amine into an organic solvent (e.g., Dichloromethane), separate the layers. Route the organic layer to the "Halogenated Organic Waste" carboy, and the aqueous layer to the "Aqueous Basic Waste" carboy.

Protocol C: Empty Container Decontamination

Under EPA regulations (40 CFR 261), containers that held hazardous chemicals must be properly decontaminated before disposal [3].

  • Triple Rinse: Rinse the empty container three times with a compatible solvent (e.g., Methanol or Acetone).

  • Waste Routing: Collect all rinsate and dispose of it in the "Non-Halogenated Organic Waste" carboy.

  • Self-Validation Check: Visually inspect the interior of the vial. It must be completely free of crystalline residue. Once visually clean and air-dried in the fume hood, deface the original label and dispose of the glass in the laboratory glass-disposal box.

Waste Segregation & Operational Workflows

The following diagrams map the logical relationships and decision trees for handling this compound's waste streams.

DisposalWorkflowStarttert-Butyl 1,7-diazaspiro[3.6]decane-7-carboxylateWaste GenerationStatePhysical State?Start->StateSolidSolid Waste(Unused/Powder)State->Solid SolidLiquidLiquid Waste(Reaction Mixture)State->Liquid LiquidSolidContainerHazardous SolidWaste ContainerSolid->SolidContainerSolventCheckContains HalogenatedSolvents? (e.g., DCM)Liquid->SolventCheckNonHalNon-HalogenatedOrganic WasteSolventCheck->NonHal NoHalHalogenatedOrganic WasteSolventCheck->Hal YesEHSEHS / LicensedDisposal VendorNonHal->EHSHal->EHSSolidContainer->EHS

Decision tree for segregating tert-Butyl 1,7-diazaspiro[1]decane-7-carboxylate waste streams.

DeprotectionPathwayStep1React with TFA/DCMor HCl/DioxaneStep2Vent CO2 & Isobutylene(Fume Hood)Step1->Step2Step3Concentrate in Vacuo(Trap Acidic Vapors)Step2->Step3Step4Neutralize withWeak Base (NaHCO3)Step3->Step4Step5Aqueous/OrganicExtractionStep4->Step5Step6Aqueous Waste(pH 6-8) -> EHSStep5->Step6

Workflow for Boc-deprotection, neutralization, and subsequent waste segregation.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

  • U.S. Environmental Protection Agency. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved from[Link]

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